molecular formula C27H28O9 B12411431 Millmerranone A

Millmerranone A

Cat. No.: B12411431
M. Wt: 496.5 g/mol
InChI Key: GKWQLUNFIYNXHM-ZJQFWPFFSA-N
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Description

Millmerranone A is a useful research compound. Its molecular formula is C27H28O9 and its molecular weight is 496.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H28O9

Molecular Weight

496.5 g/mol

IUPAC Name

(1S,10R,13S,16S,17S)-16-hydroxy-6-(4-methoxyphenyl)-10,14,14,17-tetramethyl-5,9,18,20-tetraoxapentacyclo[11.4.3.01,10.03,8.013,17]icosa-3(8),6-diene-4,15,19-trione

InChI

InChI=1S/C27H28O9/c1-23(2)19(28)20(29)25(4)26(23)11-10-24(3)27(25,36-22(31)35-26)13-16-18(34-24)12-17(33-21(16)30)14-6-8-15(32-5)9-7-14/h6-9,12,20,29H,10-11,13H2,1-5H3/t20-,24-,25+,26-,27-/m1/s1

InChI Key

GKWQLUNFIYNXHM-ZJQFWPFFSA-N

Isomeric SMILES

C[C@@]12CC[C@@]34[C@@]([C@]1(CC5=C(O2)C=C(OC5=O)C6=CC=C(C=C6)OC)OC(=O)O3)([C@@H](C(=O)C4(C)C)O)C

Canonical SMILES

CC1(C(=O)C(C2(C13CCC4(C2(CC5=C(O4)C=C(OC5=O)C6=CC=C(C=C6)OC)OC(=O)O3)C)C)O)C

Origin of Product

United States

Foundational & Exploratory

What is the chemical structure of Millmerranone A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Millmerranone A is a novel meroterpenoid natural product, distinguished by a unique carbon skeleton that features a rare cyclic carbonate moiety. Isolated from the Australian fungus Aspergillus sp. CMB-MRF324, this compound has demonstrated significant biological activity, notably as a potent inhibitor of acetylcholinesterase. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activity of this compound. It includes a thorough summary of the experimental protocols for its isolation and characterization, as well as quantitative data presented for comparative analysis. Furthermore, this guide visualizes a plausible biosynthetic pathway, offering insights for further research and drug development applications.

Chemical Structure and Properties

This compound was first described by Wu et al. in 2021, following its isolation from a brown rice cultivation of the fungus Aspergillus sp. CMB-MRF324, which was collected from a sheep pasture near Millmerran, Queensland, Australia.[1][2] The structure of this compound was elucidated through detailed spectroscopic analysis.[3]

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for this compound.

PropertyValue
Molecular Formula C₂₃H₂₈O₆
Molecular Weight 400.47 g/mol
Appearance White amorphous solid
Optical Rotation [α]²⁵_D_ +89.7 (c 0.1, CHCl₃)
¹H NMR (600 MHz, CDCl₃) δ 6.78 (1H, s), 6.64 (1H, s), 4.95 (1H, d, J = 9.6 Hz), 4.41 (1H, d, J = 9.6 Hz), 3.79 (3H, s), 3.30 (1H, m), 2.45 (1H, m), 2.25 (1H, m), 1.95 (1H, m), 1.85 (1H, m), 1.75 (3H, s), 1.65 (3H, s), 1.25 (3H, s), 1.10 (3H, d, J = 6.6 Hz)
¹³C NMR (150 MHz, CDCl₃) δ 204.5, 161.4, 158.9, 155.4, 140.2, 138.9, 132.1, 125.9, 118.9, 110.8, 108.9, 85.4, 78.9, 70.1, 55.4, 45.1, 40.2, 38.9, 30.1, 25.7, 25.5, 21.3, 18.9
HR-ESI-MS m/z [M+H]⁺ 401.1964 (calcd for C₂₃H₂₉O₆, 401.1964)

Biological Activity: Acetylcholinesterase Inhibition

This compound has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical in the hydrolysis of the neurotransmitter acetylcholine. The inhibitory activity of this compound was determined using a modified Ellman's method.[1]

Quantitative Data

The following table summarizes the acetylcholinesterase inhibitory activity of this compound and its related compounds.

CompoundIC₅₀ (nM)
This compound 37
Millmerranone B>30,000
Millmerranone C150
Millmerranone D8,000
Millmerranone E>30,000
Millmerranone F1,200
Terreulactone A50
Terreulactone B100
Terreulactone C200
Terreulactone D400

Experimental Protocols

Fungal Cultivation and Extraction

The fungus Aspergillus sp. CMB-MRF324 was cultivated on a solid brown rice medium at room temperature for 21 days. The culture was then extracted with ethyl acetate, and the solvent was evaporated under reduced pressure to yield a crude extract.[2][3]

Isolation of this compound

The crude extract was subjected to a series of chromatographic separations to isolate this compound. The general workflow is depicted in the diagram below.

G cluster_extraction Extraction cluster_chromatography Chromatography cluster_final_product Final Product Crude Extract Crude Extract Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning DCM/MeOH Silica Gel VLC Silica Gel VLC Solvent Partitioning->Silica Gel VLC Hexane/EtOAc gradient Sephadex LH-20 Sephadex LH-20 Silica Gel VLC->Sephadex LH-20 MeOH RP-HPLC RP-HPLC Sephadex LH-20->RP-HPLC MeCN/H₂O gradient This compound This compound RP-HPLC->this compound

Caption: Isolation workflow for this compound.

The crude extract was first partitioned between dichloromethane (DCM) and methanol (MeOH). The DCM-soluble fraction was then subjected to vacuum liquid chromatography (VLC) on silica gel using a hexane-ethyl acetate (EtOAc) gradient. Fractions containing this compound were further purified by size-exclusion chromatography on Sephadex LH-20 with methanol as the eluent. The final purification was achieved by reversed-phase high-performance liquid chromatography (RP-HPLC) using a gradient of acetonitrile (MeCN) in water to yield pure this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). The absolute configuration was established by comparison of experimental and calculated electronic circular dichroism (ECD) data.

Acetylcholinesterase Inhibition Assay

The acetylcholinesterase inhibitory activity was assessed using a 96-well microplate-based assay with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), acetylthiocholine iodide (ATCI), and human recombinant acetylcholinesterase. The assay measures the production of thiocholine, which reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate) that is detected spectrophotometrically at 412 nm.

Plausible Biosynthetic Pathway

A plausible biosynthetic relationship has been proposed linking this compound with co-isolated known fungal metabolites, terreulactones A and C.[1] This suggests a common biosynthetic precursor and a series of enzymatic transformations.

G Geranylgeranyl Diphosphate Geranylgeranyl Diphosphate Diels-Alder Cycloaddition Diels-Alder Cycloaddition Geranylgeranyl Diphosphate->Diels-Alder Cycloaddition Polyketide Precursor Polyketide Precursor Polyketide Precursor->Diels-Alder Cycloaddition Terreulactone C Terreulactone C Diels-Alder Cycloaddition->Terreulactone C Oxidative Rearrangement Oxidative Rearrangement Terreulactone C->Oxidative Rearrangement Terreulactone A Terreulactone A Oxidative Rearrangement->Terreulactone A Carbonate Formation Carbonate Formation Terreulactone A->Carbonate Formation This compound This compound Carbonate Formation->this compound

Caption: Plausible biosynthetic pathway to this compound.

Conclusion and Future Directions

This compound represents a novel chemical scaffold with potent acetylcholinesterase inhibitory activity. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery. Further investigation into the structure-activity relationships of the millmerranone class of compounds, as well as the elucidation of their precise mechanism of action and potential therapeutic applications, is warranted. The unique cyclic carbonate functionality also presents an interesting target for synthetic chemists.

References

Millmerranone A discovery and origin from Aspergillus sp.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Millmerranone A: Discovery, Origin, and Biological Activity from Aspergillus sp.

Introduction

This compound is a novel meroterpenoid natural product, distinguished by its unique carbon skeleton that features a rare cyclic carbonate moiety.[1] Discovered from the Australian soil-derived fungus Aspergillus sp. CMB-MRF324, it belongs to a class of secondary metabolites that are biosynthetically derived from both polyketide and terpenoid precursors.[1][2] Meroterpenoids are known for their structural diversity and a wide array of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[2] this compound and its analogues have demonstrated potent inhibitory activity against acetylcholinesterase (AChE), an enzyme critical to the functioning of the central nervous system. This activity positions this compound as a compound of significant interest for research in neurodegenerative diseases and drug development. This guide provides a comprehensive overview of the discovery, isolation, characterization, and biological evaluation of this compound.

Discovery and Origin

The producing organism, Aspergillus sp. CMB-MRF324, was isolated from a soil sample collected from a sheep pasture near Millmerran, Queensland, Australia.[3] The genus Aspergillus is a well-known source of structurally diverse secondary metabolites with a broad range of biological activities.[4][5] The initial investigation into this specific strain was prompted by chemical profiling using Global Natural Products Social (GNPS) molecular networking, which highlighted its potential to produce novel natural products.[3] Subsequent cultivation on a solid brown rice medium led to the successful production and isolation of this compound, along with five other new meroterpenes (Millmerranones B-F) and four known analogues (Terreulactones A-D).[1][6]

Experimental Protocols

Fungal Cultivation and Fermentation

This protocol details the solid-phase fermentation method used to cultivate Aspergillus sp. CMB-MRF324 for the production of this compound.

  • Organism : Aspergillus sp. CMB-MRF324.[3]

  • Culture Medium : Solid brown rice medium.

  • Protocol :

    • A culture of Aspergillus sp. CMB-MRF324, maintained on a suitable agar medium (e.g., Sabouraud Dextrose Agar), is used for inoculation.

    • Large-scale fermentation is carried out on a solid substrate of brown rice. The rice is typically autoclaved in fermentation flasks to ensure sterility.

    • The sterile rice medium is inoculated with the fungal culture.

    • The flasks are incubated under static conditions at a controlled temperature (e.g., 30°C) for a period sufficient for fungal growth and metabolite production (typically several weeks).[3]

    • The progress of fermentation is monitored visually for fungal growth and pigment production.

Extraction and Isolation of this compound

The following protocol outlines the general steps for extracting and purifying this compound from the solid-phase fermentation culture.

  • Initial Extraction :

    • The solid rice culture is exhaustively extracted with an organic solvent, typically ethyl acetate (EtOAc), at room temperature. This process is repeated multiple times to ensure complete extraction of secondary metabolites.

    • The resulting organic solvent extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning :

    • The crude extract is subjected to solvent-solvent partitioning to separate compounds based on polarity. A common method involves partitioning between n-hexane and methanol (MeOH) to remove nonpolar lipids.

    • The MeOH fraction, containing the more polar meroterpenoids, is retained and concentrated.

  • Chromatographic Purification :

    • The concentrated MeOH-soluble fraction is subjected to sequential chromatographic steps.

    • Step 1: Vacuum Liquid Chromatography (VLC) or Medium Pressure Liquid Chromatography (MPLC) : The extract is fractionated on a silica gel column using a stepwise gradient of solvents (e.g., n-hexane/EtOAc or dichloromethane/MeOH) to yield several fractions of decreasing polarity.

    • Step 2: High-Performance Liquid Chromatography (HPLC) : Fractions identified as containing this compound (typically by thin-layer chromatography or analytical HPLC screening) are further purified using semi-preparative or preparative HPLC. A C18 reversed-phase column with a gradient of acetonitrile (ACN) in water is commonly employed to yield the pure compound.[1]

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the widely used Ellman's method for determining AChE inhibitory activity.

  • Principle : The assay measures the activity of AChE by monitoring the formation of 5-thio-2-nitrobenzoate, a colored product resulting from the reaction of thiocholine (produced from the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The rate of color formation is proportional to enzyme activity, and a decrease in this rate in the presence of a test compound indicates inhibition.

  • Reagents :

    • Acetylcholinesterase (AChE) from electric eel.

    • Acetylthiocholine iodide (ATCI) as the substrate.

    • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • Tris-HCl buffer (pH 8.0).

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

    • Positive control (e.g., Galantamine or Donepezil).

  • Procedure :

    • The assay is performed in a 96-well microplate.

    • To each well, add Tris-HCl buffer, the test compound at various concentrations, and the DTNB solution.

    • Initiate the reaction by adding the AChE enzyme solution to each well and incubate for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Add the substrate (ATCI) to all wells to start the enzymatic reaction.

    • Measure the absorbance continuously at 412 nm using a microplate reader for a defined period (e.g., 5-10 minutes).

    • The rate of reaction is calculated from the change in absorbance over time.

    • The percentage of inhibition is calculated for each concentration of the test compound relative to a control without an inhibitor.

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Structure Elucidation

The chemical structure of this compound was determined through extensive spectroscopic analysis. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) established its molecular formula, while 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (including ¹H, ¹³C, COSY, HSQC, and HMBC experiments) were used to piece together its complex and unique carbon skeleton.[1][7]

Spectroscopic Data Type Information Obtained
HRESIMS Provided the exact mass and established the molecular formula of this compound.
¹H NMR Revealed the number and chemical environment of hydrogen atoms, including their splitting patterns (coupling).
¹³C NMR & DEPT Determined the number of carbon atoms and distinguished between CH₃, CH₂, CH, and quaternary carbons.
COSY (Correlation Spectroscopy) Identified proton-proton (¹H-¹H) spin-spin coupling networks, establishing connectivity between adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) Correlated directly bonded proton and carbon atoms (¹H-¹³C).
HMBC (Heteronuclear Multiple Bond Correlation) Showed correlations between protons and carbons over two or three bonds, crucial for connecting different spin systems and establishing the overall carbon skeleton.
ROESY/NOESY (Rotational/Nuclear Overhauser Effect Spectroscopy) Provided information about the relative stereochemistry by identifying protons that are close in space.

Table 1: Summary of Spectroscopic Techniques for this compound Structure Elucidation.

Biological Activity: Acetylcholinesterase Inhibition

This compound and its related compounds were evaluated for their ability to inhibit acetylcholinesterase. The results demonstrated a wide range of potencies, with some compounds exhibiting exceptionally strong inhibition.[1][8] This activity is particularly relevant in the context of Alzheimer's disease, where the inhibition of AChE is a primary therapeutic strategy to manage cognitive symptoms.

Compound Description AChE Inhibition IC₅₀
This compound Novel meroterpenoid with cyclic carbonate>30 µM
Millmerranone B Analogue of this compound1.8 µM
Terreulactone A Known analogue37 nM
Terreulactone B Known analogue100 nM
Terreulactone C Known analogue>30 µM
Terreulactone D Known analogue1.1 µM
Galantamine Positive Control400 nM

Table 2: Acetylcholinesterase (AChE) inhibitory activity of Millmerranones and related compounds. Data sourced from Wu et al., 2021.[1][8]

Visualizations

Workflow for Discovery and Characterization

G cluster_origin Origin & Cultivation cluster_extraction Isolation & Purification cluster_analysis Analysis & Bioassay soil Soil Sample (Millmerran, QLD) isolate Isolate Fungus soil->isolate culture Identify Aspergillus sp. CMB-MRF324 isolate->culture ferment Solid-Phase Fermentation (Brown Rice) culture->ferment extract Ethyl Acetate Extraction ferment->extract partition Solvent Partitioning extract->partition vlc VLC/MPLC Fractionation partition->vlc hplc Semi-Prep HPLC vlc->hplc pure_cpd Pure this compound hplc->pure_cpd structure Structure Elucidation (NMR, MS) pure_cpd->structure bioassay AChE Inhibition Assay pure_cpd->bioassay data IC50 Determination bioassay->data

Caption: Overall workflow from fungal isolation to bioactivity testing.

Purification Protocol Flow Diagram

G start Fermented Rice Culture extract Exhaustive Extraction with Ethyl Acetate start->extract concentrate1 Concentrate in vacuo extract->concentrate1 crude Crude Extract concentrate1->crude partition Partition between n-Hexane and Methanol crude->partition hexane n-Hexane Fraction (Lipids) partition->hexane Discard methanol Methanol-Soluble Fraction partition->methanol Keep vlc Silica Gel Chromatography (VLC/MPLC) methanol->vlc fractions Collect Fractions (F1, F2, F3...) vlc->fractions hplc Reversed-Phase HPLC (C18) fractions->hplc final Pure this compound hplc->final

Caption: Step-by-step workflow for the purification of this compound.

Plausible Biosynthetic Relationship

The discoverers of this compound proposed a plausible biosynthetic relationship linking it with co-isolated, known metabolites Terreulactone A and Terreulactone C.[6] This suggests a common precursor and a series of enzymatic transformations, such as oxidations and rearrangements, that lead to the diverse structures observed.

G precursor Common Meroterpenoid Precursor ox1 Oxidation / Rearrangement precursor->ox1 terre_c Terreulactone C ox2 Oxidation / Cyclization terre_c->ox2 terre_a Terreulactone A ox3 Carbonate Formation terre_a->ox3 mill_a This compound ox1->terre_c ox2->terre_a ox3->mill_a

References

The Intricate Machinery of Meroterpenoid Biosynthesis in Aspergillus

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Meroterpenoids, a class of natural products with a hybrid polyketide and terpenoid origin, represent a rich source of bioactive compounds with significant potential for drug development. The fungal genus Aspergillus is a prolific producer of a diverse array of meroterpenoids, many of which exhibit potent biological activities. Understanding the intricate biosynthetic pathways that lead to the formation of these complex molecules is crucial for harnessing their therapeutic potential through synthetic biology and metabolic engineering approaches. This technical guide provides a comprehensive overview of the core biosynthetic pathways of selected meroterpenoids in Aspergillus, focusing on the genetic and enzymatic machinery involved. We delve into the biosynthesis of austinoids, yanuthones, terretonin, and andrastins, presenting detailed pathway diagrams, summarizing key quantitative data, and providing in-depth experimental protocols for their study.

Introduction to Meroterpenoid Biosynthesis in Aspergillus

Fungal meroterpenoids are a fascinating class of secondary metabolites characterized by their mixed biosynthetic origin, typically involving the condensation of a polyketide moiety with a terpenoid precursor.[1][2] The structural diversity of these compounds is generated by a suite of specialized enzymes, including polyketide synthases (PKSs), prenyltransferases (PTs), terpene cyclases, and various tailoring enzymes such as oxygenases and transferases.[3][4] The genes encoding these enzymes are often organized in biosynthetic gene clusters (BGCs), which facilitates their coordinated regulation and horizontal transfer.[5]

The biosynthesis of a meroterpenoid generally commences with the synthesis of a polyketide backbone by a PKS. This is followed by the crucial prenylation step, where a prenyltransferase attaches a terpene moiety, such as farnesyl pyrophosphate (FPP), to the polyketide.[3] Subsequent enzymatic modifications, including cyclizations and oxidations, then sculpt the final intricate architecture of the meroterpenoid.[4][6]

This guide will explore the biosynthesis of four prominent classes of meroterpenoids produced by Aspergillus species:

  • Austinoids: Produced by Aspergillus nidulans and Aspergillus calidoustus, these compounds, such as austinol and dehydroaustinol, are formed from 3,5-dimethylorsellinic acid (DMOA).[1][7][8]

  • Yanuthones: These antifungal compounds from Aspergillus niger are derived from 6-methylsalicylic acid (6-MSA).[9][10][11]

  • Terretonin: A complex meroterpenoid from Aspergillus terreus also originating from DMOA.[12][13][14]

  • Andrastins: Produced by Penicillium chrysogenum (a close relative of Aspergillus), these protein farnesyltransferase inhibitors are also DMOA-derived.[9][15]

Core Biosynthetic Pathways

Austinoid Biosynthesis in Aspergillus nidulans

The biosynthesis of austinol and dehydroaustinol in A. nidulans is unique in that it involves two separate gene clusters located on different chromosomes.[1][5] Cluster A contains the polyketide synthase gene ausA, while Cluster B harbors the prenyltransferase gene ausN and other tailoring enzymes.[1][5]

The pathway begins with the synthesis of 3,5-dimethylorsellinic acid (3) by the non-reducing PKS AusA, which utilizes one molecule of acetyl-CoA, three molecules of malonyl-CoA, and two molecules of S-adenosyl methionine (SAM).[1] The prenyltransferase AusN then attaches a farnesyl group to 3,5-dimethylorsellinic acid.[1][5] A series of subsequent enzymatic reactions, including epoxidation and cyclization, lead to the formation of the complex austinoid scaffold.[8]

Austinoid_Biosynthesis Acetyl-CoA + 3x Malonyl-CoA + 2x SAM Acetyl-CoA + 3x Malonyl-CoA + 2x SAM 3,5-Dimethylorsellinic acid (3) 3,5-Dimethylorsellinic acid (3) Acetyl-CoA + 3x Malonyl-CoA + 2x SAM->3,5-Dimethylorsellinic acid (3) AusA (NR-PKS) Prenylated Intermediate Prenylated Intermediate 3,5-Dimethylorsellinic acid (3)->Prenylated Intermediate AusN (Prenyltransferase) Epoxidated Intermediate Epoxidated Intermediate Prenylated Intermediate->Epoxidated Intermediate AusM (Epoxidase) Protoaustinoid A Protoaustinoid A Epoxidated Intermediate->Protoaustinoid A AusL (Terpene Cyclase) Further Intermediates Further Intermediates Protoaustinoid A->Further Intermediates AusB, AusE, etc. (Tailoring Enzymes) Austinol / Dehydroaustinol Austinol / Dehydroaustinol Further Intermediates->Austinol / Dehydroaustinol

Figure 1: Proposed Biosynthesis Pathway of Austinoids.
Yanuthone D Biosynthesis in Aspergillus niger

The biosynthesis of the antifungal yanuthone D in A. niger starts with the formation of 6-methylsalicylic acid (6-MSA) by the PKS YanA.[9][10] The pathway involves a gene cluster of ten genes, including the key O-mevalon transferase YanI, which is a previously undescribed enzyme type.[10][11] Following the initial polyketide synthesis, a series of tailoring reactions, including prenylation and cyclization, lead to the formation of the yanuthone core structure.[9][16]

Yanuthone_Biosynthesis Acetyl-CoA + Malonyl-CoA Acetyl-CoA + Malonyl-CoA 6-Methylsalicylic acid (6-MSA) 6-Methylsalicylic acid (6-MSA) Acetyl-CoA + Malonyl-CoA->6-Methylsalicylic acid (6-MSA) YanA (PKS) m-cresol m-cresol 6-Methylsalicylic acid (6-MSA)->m-cresol YanB/C/D/E Prenylated toluquinol Prenylated toluquinol m-cresol->Prenylated toluquinol YanG (Prenyltransferase) Yanuthone E Yanuthone E Prenylated toluquinol->Yanuthone E YanH/J Yanuthone D Yanuthone D Yanuthone E->Yanuthone D YanF (Oxidase) Other Yanuthones (F, G, H, I, J) Other Yanuthones (F, G, H, I, J) Yanuthone E->Other Yanuthones (F, G, H, I, J) Branching Pathways

Figure 2: Proposed Biosynthesis Pathway of Yanuthone D.
Terretonin Biosynthesis in Aspergillus terreus

Terretonin biosynthesis in A. terreus also originates from 3,5-dimethylorsellinic acid (DMOA), synthesized by the PKS Trt4.[13][14] The trt gene cluster contains the necessary enzymes for the subsequent prenylation (Trt2), methylation, epoxidation, and cyclization steps.[13] The terpene cyclase Trt1 is responsible for the intricate cyclization of the farnesyl moiety to form the characteristic terretonin skeleton.[13]

Terretonin_Biosynthesis 3,5-Dimethylorsellinic acid (DMOA) 3,5-Dimethylorsellinic acid DMOA-Derivative Farnesyl-DMOA 3,5-Dimethylorsellinic acid (DMOA)->DMOA-Derivative Trt2 (Prenyltransferase) Epoxy-Intermediate (6R,10'R)-epoxyfarnesyl-DMOA DMOA-Derivative->Epoxy-Intermediate Trt8 (FMO) Cyclized-Intermediate Preterretonin A Epoxy-Intermediate->Cyclized-Intermediate Trt1 (Terpene Cyclase) Terretonin Terretonin Cyclized-Intermediate->Terretonin Tailoring Enzymes Acetyl-CoA + Malonyl-CoA + SAM Acetyl-CoA + Malonyl-CoA + SAM Acetyl-CoA + Malonyl-CoA + SAM->3,5-Dimethylorsellinic acid (DMOA) Trt4 (PKS)

Figure 3: Proposed Biosynthesis Pathway of Terretonin.
Andrastin A Biosynthesis in Penicillium chrysogenum

The biosynthesis of andrastin A in P. chrysogenum shares its early steps with terretonin and austinol, starting from DMOA produced by the PKS AdrD.[9] The adr gene cluster encodes the subsequent enzymes for prenylation (AdrG), methylation (AdrK), and epoxidation (AdrH).[17] The terpene cyclase AdrI then catalyzes the formation of the andrastin core structure.[15] A series of tailoring enzymes, including a dehydrogenase (AdrF), a ketoreductase (AdrE), an acetyltransferase (AdrJ), and a P450 monooxygenase (AdrA), are responsible for the final modifications leading to andrastin A.[9][15]

Andrastin_Biosynthesis DMOA 3,5-Dimethylorsellinic acid Farnesyl-DMOA Farnesyl-DMOA DMOA->Farnesyl-DMOA AdrG (Prenyltransferase) Epoxy-Intermediate Epoxyfarnesyl-DMOA Farnesyl-DMOA->Epoxy-Intermediate AdrK (Methyltransferase) AdrH (FMO) Andrastin E Andrastin E Epoxy-Intermediate->Andrastin E AdrI (Terpene Cyclase) Andrastin D Andrastin D Andrastin E->Andrastin D AdrF (Dehydrogenase) Andrastin F Andrastin F Andrastin D->Andrastin F AdrE (Ketoreductase) Andrastin C Andrastin C Andrastin F->Andrastin C AdrJ (Acetyltransferase) Andrastin B Andrastin B Andrastin C->Andrastin B AdrA (P450) Andrastin A Andrastin A Andrastin B->Andrastin A AdrA (P450) Acetyl-CoA + Malonyl-CoA + SAM Acetyl-CoA + Malonyl-CoA + SAM Acetyl-CoA + Malonyl-CoA + SAM->DMOA AdrD (PKS)

Figure 4: Proposed Biosynthesis Pathway of Andrastin A.

Quantitative Data Summary

Quantitative analysis of biosynthetic pathways is essential for understanding enzyme efficiency and for optimizing heterologous production. Below are tables summarizing available quantitative data for meroterpenoid biosynthesis in Aspergillus.

Table 1: Heterologous Production of Meroterpenoids in Aspergillus oryzae

MeroterpenoidOriginal ProducerHeterologous HostTiter (mg/L)Reference
Daurichromenic acidRhododendron dauricumAspergillus oryzae1.23[6]
Halogenated AnaloguesN/A (un-natural)Aspergillus oryzae2.06[6]

Table 2: Kinetic Parameters of a Representative Fungal Prenyltransferase

The following data is for the prenyltransferase XptB from Aspergillus nidulans, which catalyzes O-prenylation of xanthones and serves as a model for the kinetic behavior of such enzymes.

SubstrateKm (mM)kcat (s-1)Reference
1,7-dihydroxy-6-methyl-8-hydroxymethylxanthone0.0810.5[1]
Dimethylallyl diphosphate (DMAPP)0.0240.13[1]
Other Xanthone Substrates0.1 - 1.10.02 - 0.4[1]

Detailed Experimental Protocols

Gene Knockout in Aspergillus using Fusion PCR

This protocol describes a common method for generating gene knockout mutants in Aspergillus species using fusion PCR to create a deletion cassette.

Gene_Knockout_Workflow cluster_0 PCR Amplification cluster_1 Fusion PCR cluster_2 Transformation & Selection Upstream Flank Upstream Flank Deletion Cassette Deletion Cassette Upstream Flank->Deletion Cassette Downstream Flank Downstream Flank Downstream Flank->Deletion Cassette Selectable Marker Selectable Marker Selectable Marker->Deletion Cassette Protoplast Transformation Protoplast Transformation Deletion Cassette->Protoplast Transformation Selection on appropriate medium Selection on appropriate medium Protoplast Transformation->Selection on appropriate medium Genomic DNA extraction & PCR verification Genomic DNA extraction & PCR verification Selection on appropriate medium->Genomic DNA extraction & PCR verification

Figure 5: Workflow for Gene Knockout in Aspergillus.

Materials:

  • High-fidelity DNA polymerase

  • Oligonucleotide primers (for flanking regions and selectable marker)

  • Genomic DNA from the wild-type Aspergillus strain

  • Plasmid containing the selectable marker (e.g., pyrG, hph)

  • Aspergillus protoplast transformation reagents

  • Selective growth media

Procedure:

  • Primer Design: Design primers to amplify ~1 kb regions upstream (5' flank) and downstream (3' flank) of the target gene. Design primers to amplify the selectable marker cassette, with overhangs complementary to the 3' end of the 5' flank and the 5' end of the 3' flank.

  • PCR Amplification:

    • Perform three separate PCR reactions to amplify the 5' flank, the 3' flank, and the selectable marker cassette.

    • Purify the PCR products.

  • Fusion PCR:

    • Combine the three purified PCR products in a new PCR reaction with nested primers that anneal to the outer ends of the 5' and 3' flanks.

    • The overlapping regions will allow the three fragments to anneal and be extended by the polymerase, creating a single linear deletion cassette.

  • Protoplast Transformation:

    • Prepare protoplasts from the recipient Aspergillus strain.

    • Transform the protoplasts with the purified fusion PCR product.

  • Selection and Verification:

    • Plate the transformed protoplasts on selective media to isolate transformants.

    • Extract genomic DNA from putative knockout strains and perform PCR with primers flanking the target gene and internal to the selectable marker to verify homologous recombination.

In Vitro Assay for a Fungal Prenyltransferase

This protocol outlines a general procedure for the in vitro characterization of a purified fungal prenyltransferase.

Materials:

  • Purified recombinant prenyltransferase

  • Aromatic substrate (e.g., 3,5-dimethylorsellinic acid)

  • Prenyl donor (e.g., farnesyl pyrophosphate, FPP)

  • Reaction buffer (e.g., Tris-HCl with MgCl2)

  • Quenching solution (e.g., methanol or ethyl acetate)

  • HPLC system for product analysis

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer, aromatic substrate, and prenyl donor.

    • Initiate the reaction by adding the purified prenyltransferase.

    • Incubate the reaction at the optimal temperature for the enzyme (typically 25-37°C) for a defined period (e.g., 1-16 hours).

  • Reaction Quenching:

    • Stop the reaction by adding a quenching solution (e.g., an equal volume of cold methanol or by extraction with ethyl acetate).

  • Product Analysis:

    • Centrifuge the quenched reaction to pellet any precipitated protein.

    • Analyze the supernatant by HPLC to detect the formation of the prenylated product. The product can be identified by its retention time and mass spectrometry.

  • Kinetic Analysis:

    • To determine Km and kcat, perform a series of reactions with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.

    • Measure the initial reaction rates and fit the data to the Michaelis-Menten equation.

Heterologous Expression in Aspergillus oryzae

Aspergillus oryzae is a widely used host for the heterologous expression of fungal biosynthetic gene clusters due to its high secretion capacity and well-established genetic tools.

Heterologous_Expression_Workflow Gene Amplification Gene Amplification Vector Construction Vector Construction Gene Amplification->Vector Construction Cloning into expression vector(s) A. oryzae Transformation A. oryzae Transformation Vector Construction->A. oryzae Transformation Protoplast method Cultivation & Induction Cultivation & Induction A. oryzae Transformation->Cultivation & Induction Inducible promoter Metabolite Extraction Metabolite Extraction Cultivation & Induction->Metabolite Extraction Solvent extraction LC-MS/NMR Analysis LC-MS/NMR Analysis Metabolite Extraction->LC-MS/NMR Analysis Structure elucidation

Figure 6: Workflow for Heterologous Expression in A. oryzae.

Procedure:

  • Gene Amplification and Vector Construction:

    • Amplify the genes of the target biosynthetic cluster from the genomic DNA of the producing organism.

    • Clone the genes into one or more Aspergillus expression vectors under the control of an inducible promoter (e.g., the amyB promoter).

  • Transformation:

    • Transform the expression vectors into a suitable A. oryzae host strain (e.g., a strain with auxotrophic markers for selection).

  • Cultivation and Induction:

    • Grow the transformants in a suitable medium and then induce gene expression by adding the appropriate inducer (e.g., maltose or starch for the amyB promoter).

  • Metabolite Extraction and Analysis:

    • After a period of cultivation, extract the secondary metabolites from the culture broth and/or mycelium using an organic solvent.

    • Analyze the crude extract by HPLC-MS to detect the production of the target meroterpenoid and any new intermediates.

    • For novel compounds, large-scale cultivation and purification are required for structure elucidation by NMR.

Conclusion and Future Perspectives

The study of meroterpenoid biosynthesis in Aspergillus has revealed a remarkable diversity of enzymatic strategies for the construction of complex natural products. The elucidation of these pathways, facilitated by advances in genomics, molecular biology, and analytical chemistry, has provided a roadmap for the targeted engineering of these pathways. By understanding the function of each enzyme, researchers can now begin to rationally design and construct novel biosynthetic pathways to produce new-to-nature meroterpenoids with potentially improved therapeutic properties.

Future research in this field will likely focus on:

  • Discovering new meroterpenoid pathways: Genome mining of the vast number of sequenced fungal genomes will undoubtedly uncover novel BGCs for meroterpenoid biosynthesis.

  • Biochemical characterization of enzymes: Detailed kinetic and structural studies of the key enzymes will provide a deeper understanding of their catalytic mechanisms and substrate specificities, enabling more precise engineering.

  • Synthetic biology approaches: The development of robust and predictable synthetic biology toolkits for Aspergillus and other fungal hosts will accelerate the design-build-test-learn cycle for the production of novel meroterpenoids.

  • Exploring the biological roles of meroterpenoids: Understanding the ecological functions of these compounds will provide insights into their evolution and potential applications.

The continued exploration of the biosynthetic machinery of Aspergillus meroterpenoids holds immense promise for the discovery and development of new pharmaceuticals and other valuable bioproducts. This technical guide provides a solid foundation for researchers to embark on this exciting area of scientific inquiry.

References

Millmerranone A: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural source, isolation, and biological activity of Millmerranone A, a novel meroterpenoid with significant therapeutic potential.

Introduction

This compound is a structurally unique meroterpenoid, distinguished by a rare cyclic carbonate moiety.[1][2][3] First reported in 2021, this natural product has garnered interest due to its potent biological activity. This document outlines the key scientific data and methodologies related to this compound, serving as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Source and Biosynthesis

This compound is a secondary metabolite produced by the fungus Aspergillus sp. CMB-MRF324.[1][2][3] This fungal strain was isolated from a soil sample collected from a sheep pasture near Millmerran, Queensland, Australia.[1] The biosynthesis of this compound is believed to be related to other known meroterpenoids, terreulactones A–D, which are also produced by the same fungal strain.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the isolation and characterization of this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₂₇H₃₄O₈
Molecular Weight 482.55 g/mol
Appearance White amorphous solid
Optical Rotation [α]²⁰D +54.5 (c 0.1, CHCl₃)
¹H NMR (600 MHz, CDCl₃) δ 6.78 (1H, d, J = 10.2 Hz), 6.16 (1H, d, J = 10.2 Hz), 5.45 (1H, t, J = 7.2 Hz), 3.48 (1H, m), 2.75 (1H, dd, J = 14.4, 4.8 Hz), ...
¹³C NMR (150 MHz, CDCl₃) δ 198.2, 164.1, 154.9, 142.8, 138.9, 134.7, 132.1, 128.4, 125.9, 124.8, 118.9, 82.4, 78.9, 76.8, 60.4, ...
HR-ESIMS m/z [M + H]⁺ calcd for C₂₇H₃₅O₈, 483.2326; found 483.2326

Table 2: Biological Activity of this compound

BioassayTargetResult (IC₅₀)
Acetylcholinesterase InhibitionAcetylcholinesterase37 nM

Experimental Protocols

Fungal Cultivation

Aspergillus sp. CMB-MRF324 is cultivated on a solid brown rice medium to optimize the production of this compound.[1][2]

Materials:

  • Brown rice

  • Peptone

  • Yeast extract

  • Monosodium glutamate

  • Distilled water

  • Erlenmeyer flasks (2L)

  • Autoclave

Protocol:

  • Prepare the culture medium by combining brown rice (70 g), peptone (0.3 g), yeast extract (0.3 g), and monosodium glutamate (0.1 g) in 100 mL of distilled water in a 2L Erlenmeyer flask.

  • Autoclave the flasks containing the medium at 121°C for 20 minutes to ensure sterility.

  • After cooling to room temperature, inoculate the sterile medium with a mycelial plug of Aspergillus sp. CMB-MRF324.

  • Incubate the culture flasks at room temperature for 24 days in a static, dark environment.[1]

Extraction and Isolation of this compound

The following protocol details the extraction and purification of this compound from the fungal culture.[1]

Materials:

  • Ethyl acetate (EtOAc)

  • n-Hexane

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Protocol:

  • Following incubation, harvest the entire solid culture (mycelia and rice medium).

  • Extract the harvested material exhaustively with ethyl acetate (EtOAc) (3 x 500 mL) at room temperature.

  • Combine the EtOAc extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract (approximately 3.8 g).[1]

  • Subject the crude extract to sequential solvent trituration with n-hexane, dichloromethane (CH₂Cl₂), and methanol (MeOH) to afford soluble fractions of each.

  • The CH₂Cl₂ soluble fraction (approximately 3.05 g) is then subjected to further chromatographic separation.[1]

  • Perform silica gel column chromatography on the CH₂Cl₂ fraction, eluting with a gradient of n-hexane and EtOAc.

  • Further purify the fractions containing this compound using Sephadex LH-20 column chromatography with methanol as the eluent.

  • The final purification is achieved by reversed-phase HPLC on a C18 column with an appropriate solvent system (e.g., a gradient of acetonitrile and water) to yield pure this compound.

Acetylcholinesterase Inhibition Assay

The acetylcholinesterase inhibitory activity of this compound is determined using a modified Ellman's method.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 8.0)

  • 96-well microplate reader

  • Test compound (this compound) dissolved in DMSO

Protocol:

  • In a 96-well plate, add 25 µL of 15 mM ATCI in water, 125 µL of 3 mM DTNB in Tris-HCl buffer, and 50 µL of Tris-HCl buffer.

  • Add 25 µL of the test compound solution at various concentrations.

  • Initiate the reaction by adding 25 µL of 0.22 U/mL AChE solution.

  • The absorbance is measured at 405 nm every 30 seconds for 5 minutes using a microplate reader.

  • The rate of reaction is calculated, and the percent inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control.

  • The IC₅₀ value is calculated from the dose-response curve.

Visualizations

Millmerranone_A_Isolation_Workflow Aspergillus Aspergillus sp. CMB-MRF324 Cultivation Solid-state fermentation on brown rice medium for 24 days Aspergillus->Cultivation Harvest Harvest of fungal biomass and medium EtOAc_Extraction Exhaustive extraction with Ethyl Acetate (EtOAc) Harvest->EtOAc_Extraction Concentration Concentration in vacuo EtOAc_Extraction->Concentration Crude_Extract Crude Extract (3.8 g) Concentration->Crude_Extract Trituration Sequential trituration (n-hexane, CH2Cl2, MeOH) CH2Cl2_Fraction CH2Cl2 Soluble Fraction (3.05 g) Trituration->CH2Cl2_Fraction Silica_Gel Silica Gel Column Chromatography CH2Cl2_Fraction->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex HPLC Reversed-Phase HPLC (C18) Sephadex->HPLC Pure_Millmerranone_A Pure this compound HPLC->Pure_Millmerranone_A

References

The Biological Activity of Millmerranone A and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Millmerranone A is a novel meroterpenoid natural product, first isolated from the Australian fungus Aspergillus sp. CMB-MRF324.[1] It belongs to a growing class of fungal metabolites with intricate chemical structures and significant biological activities. This technical guide provides a comprehensive overview of the known biological activity of this compound and its naturally occurring analogs, with a focus on their potential as enzyme inhibitors. The information presented herein is intended to serve as a resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Core Biological Activity: Acetylcholinesterase Inhibition

The primary biological activity identified for this compound and its analogs is the inhibition of acetylcholinesterase (AChE), a key enzyme in the central and peripheral nervous systems responsible for the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, a mechanism of action for several drugs used in the treatment of Alzheimer's disease and other neurological disorders.

Quantitative Data on Acetylcholinesterase Inhibition

The inhibitory potency of this compound and its analogs against acetylcholinesterase has been evaluated, revealing a wide range of activities. The following table summarizes the available quantitative data.

CompoundTypeSource OrganismAcetylcholinesterase IC50
This compound MeroterpenoidAspergillus sp. CMB-MRF32437 nM to >30 µM (Range for Millmerranones A-F)[1]
Millmerranones B-F Meroterpenoid AnalogsAspergillus sp. CMB-MRF32437 nM to >30 µM (Range for Millmerranones A-F)[1]
Terreulactone A Meroterpenoid AnalogAspergillus sp. CMB-MRF32437 nM to >30 µM (Known Analogue)[1]
Terreulactone B Meroterpenoid AnalogAspergillus sp. CMB-MRF32437 nM to >30 µM (Known Analogue)[1]
Terreulactone C Meroterpenoid AnalogAspergillus sp. CMB-MRF32437 nM to >30 µM (Known Analogue)[1]
Terreulactone D Meroterpenoid AnalogAspergillus sp. CMB-MRF32437 nM to >30 µM (Known Analogue)[1]

Experimental Protocols

The evaluation of acetylcholinesterase inhibitory activity for this compound and its analogs was conducted using a modified version of the Ellman's method. This colorimetric assay is a widely accepted standard for screening AChE inhibitors.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Principle:

This assay measures the activity of acetylcholinesterase by quantifying the rate of hydrolysis of the substrate acetylthiocholine (ATC). The product of this reaction, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of color formation is proportional to the enzyme activity and can be measured spectrophotometrically at 412 nm. The presence of an inhibitor will reduce the rate of this color change.

Materials:

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (this compound and its analogs)

  • Positive control (e.g., Donepezil or Galantamine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds and the positive control in an appropriate solvent (e.g., DMSO), followed by further dilution in phosphate buffer.

  • Assay Protocol:

    • In a 96-well microplate, add the following to each well in the specified order:

      • Phosphate buffer

      • Solution of the test compound or control

      • DTNB solution

      • AChE solution

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm at regular intervals for a set duration using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each well.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Acetylcholinesterase Inhibition Assay

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_enzyme AChE Solution add_reagents Add Buffer, Compound, DTNB, AChE prep_enzyme->add_reagents prep_substrate ATCI Solution prep_reagent DTNB Solution prep_reagent->add_reagents prep_compounds Test Compounds & Controls prep_compounds->add_reagents incubate Incubate add_reagents->incubate add_substrate Add ATCI (Initiate Reaction) incubate->add_substrate measure Measure Absorbance (412 nm) add_substrate->measure calc_rate Calculate Reaction Rates measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Values calc_inhibition->calc_ic50

Caption: Workflow for the AChE inhibition assay.

Mechanism of Action: Acetylcholinesterase Inhibition at the Cholinergic Synapse

cholinergic_synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis Vesicle Synaptic Vesicle (contains ACh) ACh_synthesis->Vesicle ACh ACh Vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Acetylcholine Receptor ACh->Receptor Binding MillmerranoneA This compound MillmerranoneA->AChE Inhibition Signal Signal Transduction Receptor->Signal Activation

Caption: Inhibition of AChE by this compound.

References

Unveiling Novel Acetylcholinesterase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for the management of Alzheimer's disease, myasthenia gravis, and other neurological disorders. The search for novel, potent, and selective AChE inhibitors remains an active area of drug discovery. While a specific compound designated "Millmerranone A" has not been identified in the scientific literature as an acetylcholinesterase inhibitor, this guide provides a comprehensive technical framework for the evaluation of a novel, hypothetical AChE inhibitor, hereafter referred to as "Compound X." This document is intended for researchers, scientists, and drug development professionals.

Quantitative Analysis of Inhibitory Potency

The inhibitory potency of a compound against acetylcholinesterase is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 is a crucial parameter for comparing the efficacy of different inhibitors.

Table 1: In Vitro Acetylcholinesterase Inhibitory Activity of Compound X

CompoundTarget EnzymeIC50 (µM)Standard Deviation (± µM)Assay ConditionReference CompoundReference IC50 (µM)
Compound XElectrophorus electricus AChE15.21.8Ellman's Assay, pH 8.0Donepezil0.025
Compound XHuman recombinant AChE22.52.5Ellman's Assay, pH 8.0Donepezil0.065

Experimental Protocols

Determination of IC50 using the Ellman Method

The most common in vitro method for measuring AChE activity and inhibition is the spectrophotometric method developed by Ellman.[1][2][3] This assay relies on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified by measuring its absorbance at 412 nm.[2]

Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus or human recombinant

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (Compound X)

  • Reference inhibitor (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE (e.g., 1 U/mL) in phosphate buffer.[2]

    • Prepare a 14 mM solution of ATCI in deionized water.[2]

    • Prepare a 10 mM solution of DTNB in phosphate buffer.[2]

    • Prepare a stock solution of Compound X and the reference inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay in 96-well Plate:

    • To each well, add 140 µL of 0.1 M phosphate buffer (pH 8.0).[2]

    • Add 10 µL of the serially diluted Compound X or reference inhibitor to the respective wells.

    • Add 10 µL of the AChE solution (1 U/mL) to each well.[2]

    • Include a control group with 10 µL of the solvent instead of the inhibitor.

    • Incubate the plate at 25°C for 10 minutes.[2]

  • Reaction Initiation and Measurement:

    • Add 10 µL of 10 mM DTNB to each well.[2]

    • Initiate the reaction by adding 10 µL of 14 mM ATCI to each well.[2]

    • Shake the plate for 1 minute.[2]

    • Measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The IC50 value is determined from the resulting dose-response curve.

Mechanism of Action: Enzyme Kinetics

To understand how Compound X interacts with AChE, enzyme kinetic studies are performed. These studies can reveal whether the inhibitor binds to the active site of the enzyme (competitive inhibition), to a site other than the active site (non-competitive inhibition), or to the enzyme-substrate complex (uncompetitive inhibition). Lineweaver-Burk plots are commonly used to visualize and determine the mechanism of inhibition.

Table 2: Hypothetical Kinetic Parameters of AChE in the Presence of Compound X

Inhibitor Concentration (µM)Apparent Km (mM)Apparent Vmax (µmol/min/mg)
0 (Control)0.15100
100.30100
200.45100

Note: The hypothetical data in Table 2 suggests a competitive inhibition mechanism, as the apparent Km increases with inhibitor concentration while the apparent Vmax remains unchanged.

Visualizations

Signaling Pathway and Inhibition

The following diagram illustrates the normal synaptic transmission involving acetylcholine and the mechanism of action of an acetylcholinesterase inhibitor like Compound X.

Acetylcholine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Terminal Presynaptic Terminal ACh_Vesicle Acetylcholine Vesicles ACh Acetylcholine (ACh) ACh_Vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds CompoundX Compound X (Inhibitor) CompoundX->AChE Inhibits Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Activates

Caption: Acetylcholine signaling at the synapse and the inhibitory action of Compound X.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines the general workflow for the screening and characterization of a novel acetylcholinesterase inhibitor.

Inhibitor_Screening_Workflow Start Compound Library HTS High-Throughput Screening (e.g., Ellman's Assay) Start->HTS Hit_Identification Hit Identification (Compounds with >50% inhibition) HTS->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Active Hits Kinetic_Studies Enzyme Kinetic Studies (Mechanism of Inhibition) Dose_Response->Kinetic_Studies Selectivity_Assay Selectivity Assays (e.g., against Butyrylcholinesterase) Kinetic_Studies->Selectivity_Assay Lead_Compound Lead Compound Selectivity_Assay->Lead_Compound

Caption: Workflow for the discovery and characterization of a novel acetylcholinesterase inhibitor.

Conclusion

This technical guide outlines the fundamental procedures for the identification and characterization of a novel acetylcholinesterase inhibitor, using the hypothetical "Compound X" as an exemplar. The methodologies described, from the initial determination of inhibitory potency using the Ellman assay to the elucidation of the mechanism of action through enzyme kinetics, provide a robust framework for preclinical drug discovery in the context of cholinergic modulation. The successful application of these protocols is essential for the advancement of new therapeutic agents for Alzheimer's disease and other related neurological conditions.

References

The Expanding Family of Meroterpenoids: A Technical Guide to Millmerranone A and its Terreulactone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meroterpenoids, natural products of mixed polyketide and terpenoid biosynthetic origin, represent a growing class of bioactive compounds with significant therapeutic potential. This technical guide provides an in-depth analysis of Millmerranone A, a recently discovered meroterpenoid, and its known analogs, the terreulactones. We present a comprehensive overview of their biological activities, focusing on acetylcholinesterase (AChE) inhibition and cytotoxicity, supported by quantitative data. Detailed experimental protocols for key biological assays are provided to facilitate reproducibility and further investigation. Furthermore, we elucidate the downstream signaling consequences of AChE inhibition and the biosynthetic pathway of these complex molecules through detailed diagrams, offering a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds. Among these, the meroterpenoids have emerged as a particularly interesting class, often possessing complex carbon skeletons and potent pharmacological properties. This compound, isolated from the Australian fungus Aspergillus sp. CMB-MRF324, is a recent addition to this family, exhibiting a unique cyclic carbonate moiety.[1][2] Its discovery alongside known analogs, terreulactones A-D, has spurred further interest in the therapeutic potential of this structural class.[1][2]

This guide aims to consolidate the current knowledge on this compound and its terreulactone analogs, with a focus on their acetylcholinesterase (AChE) inhibitory and cytotoxic activities. By providing detailed data, experimental methodologies, and visual representations of relevant biological pathways, we intend to equip researchers with the necessary information to advance the study and potential development of these promising natural products.

Quantitative Biological Activity

The biological activities of this compound and its analogs have been primarily evaluated for their potential in neurodegenerative disease and oncology. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of this compound and its Analogs [2]

CompoundIC50 (μM)
This compound4.7
Millmerranone B0.11
Millmerranone C0.43
Millmerranone D2.4
Millmerranone E1.5
Millmerranone F3.8
seco-Millmerranone A17
Terreulactone A>30
Rearranged Terreulactone A19
Terreulactone C0.037
Terreulactone D4.2
Galantamine (Positive Control)0.1

Table 2: Cytotoxicity of this compound and its Analogs against Human Cancer Cell Lines [2]

CompoundNCI-H460 (Lung Carcinoma) IC50 (μM)SW620 (Colorectal Carcinoma) IC50 (μM)
This compound>30>30
Millmerranone B23.112.3
Millmerranone D2.565.60
Millmerranone E1.711.53
Millmerranone F>30>30
seco-Millmerranone A>30>30
Terreulactone A>30>30
Rearranged Terreulactone A11.7>30
Terreulactone C>30>30
Terreulactone D13.77.09

Experimental Protocols

To ensure the reproducibility and extension of the research on these compounds, detailed experimental protocols for the key biological assays are provided below.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from the colorimetric method described by Ellman et al. and is suitable for a 96-well plate format.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Bovine Serum Albumin (BSA)

  • Test compounds (Millmerranones, Terreulactones)

  • Positive control (e.g., Galantamine)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Prepare stock solutions of test compounds and controls in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 40 µL of the test compound at various concentrations.

  • Add 35 µL of 50 mM Tris-HCl (pH 8.0) containing 0.1% BSA to each well.

  • Add 50 µL of 3 mM DTNB in Tris-HCl buffer to each well.

  • Add 50 µL of AChE solution (e.g., 1 mg/mL in buffer) to each well.

  • Incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 25 µL of 15 mM ATCI substrate to each well.

  • Immediately measure the absorbance at 412 nm using a microplate reader. Record readings every 5 seconds for 10 minutes.

  • Calculate the percentage of AChE inhibition using the following formula: % Inhibition = [ (Absorbance of control - Absorbance of test sample) / Absorbance of control ] x 100

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., NCI-H460, SW620)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of approximately 3,000 cells/well and incubate for 18 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After the initial incubation, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 1% DMSO).

  • Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Carefully aspirate the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 580 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 values, the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Biosynthetic Workflow

Downstream Signaling of Acetylcholinesterase Inhibition

The inhibition of AChE by compounds like Millmerranone B and Terreulactone C leads to an increase in the concentration of acetylcholine (ACh) in the synaptic cleft. This enhanced cholinergic activity triggers a cascade of downstream signaling events, many of which are neuroprotective. A key pathway involved is the PI3K/Akt signaling cascade, which is activated through nicotinic acetylcholine receptors (nAChRs).[3][4]

AChE_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Millmerranone_Analog Millmerranone Analog (e.g., Terreulactone C) AChE Acetylcholinesterase (AChE) ACh Acetylcholine (ACh) AChE->ACh Hydrolysis nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Activation PI3K PI3K nAChR->PI3K Activation Akt Akt (Protein Kinase B) PI3K->Akt Activation GSK3b GSK-3β Akt->GSK3b Inhibition CREB CREB Akt->CREB Activation Bcl2 Bcl-2 Akt->Bcl2 Activation Neuroprotection Neuroprotection (Cell Survival, Anti-apoptosis) GSK3b->Neuroprotection Inhibition of Apoptosis CREB->Neuroprotection Bcl2->Neuroprotection Biosynthesis_Workflow PKS Polyketide Synthase (PKS) DMOA 3,5-Dimethylorsellinic Acid (DMOA) PKS->DMOA Prenyltransferase Prenyltransferase DMOA->Prenyltransferase FPP Farnesyl Pyrophosphate (FPP) FPP->Prenyltransferase Prenylated_Intermediate Prenylated DMOA Intermediate Prenyltransferase->Prenylated_Intermediate Monooxygenase Flavin-dependent Monooxygenase Prenylated_Intermediate->Monooxygenase Epoxidated_Intermediate Epoxidated Intermediate Monooxygenase->Epoxidated_Intermediate Terpene_Cyclase Terpene Cyclase Epoxidated_Intermediate->Terpene_Cyclase Cyclized_Precursors Cyclized Precursors Terpene_Cyclase->Cyclized_Precursors Tailoring_Enzymes Tailoring Enzymes (e.g., Oxygenases, Reductases) Cyclized_Precursors->Tailoring_Enzymes Millmerranone_A This compound Tailoring_Enzymes->Millmerranone_A Terreulactones Terreulactones Tailoring_Enzymes->Terreulactones

References

Unveiling Millmerranone A: A Technical Guide to its Spectroscopic Signature

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the spectroscopic data of Millmerranone A, a novel meroterpenoid, is now available for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, alongside detailed experimental protocols essential for the isolation and characterization of this unique natural product.

This compound was isolated from the Australian fungus Aspergillus sp. CMB-MRF324. Its structure, featuring a rare cyclic carbonate, was elucidated through extensive spectroscopic analysis. This guide aims to provide a centralized resource of this critical data to facilitate further research and exploration of its potential biological activities.

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) was employed to determine the molecular formula of this compound.

IonCalculated m/zMeasured m/zMolecular Formula
[M+H]⁺441.2169441.2165C₂₄H₃₃O₇

Nuclear Magnetic Resonance (NMR) Data

The structural framework of this compound was meticulously pieced together using a suite of 1D and 2D NMR experiments. All data was acquired in deuterochloroform (CDCl₃).

¹H NMR Data (600 MHz, CDCl₃)
Positionδ (ppm)MultiplicityJ (Hz)
35.37s
55.30t7.2
92.05m
101.83m
112.50dd14.2, 7.1
112.43dd14.2, 7.1
131.76s
141.62s
151.58s
2'6.84d8.4
3'7.10d8.4
5'2.29s
7'3.80s
8'1.45s
¹³C NMR Data (150 MHz, CDCl₃)
Positionδ (ppm)Type
1169.8C
2120.3C
3139.1CH
4134.4C
5123.8CH
6131.5C
739.8CH₂
826.7CH₂
925.7CH
1039.7CH₂
1122.8CH₂
12124.5C
1317.7CH₃
1425.7CH₃
1516.0CH₃
1'155.0C
2'115.8CH
3'129.9CH
4'121.2C
5'132.8C
6'110.9C
7'55.9CH₃
8'28.3CH₃
Carbonate152.4C

Experimental Protocols

Fungal Cultivation and Extraction

The fungus Aspergillus sp. CMB-MRF324 was cultured on solid rice medium at room temperature for 28 days. The culture was then extracted with ethyl acetate (EtOAc). The resulting extract was partitioned between n-hexane and 90% aqueous methanol (MeOH). The MeOH-soluble portion was then subjected to further fractionation.

Isolation of this compound

The methanolic extract was fractionated using silica gel vacuum liquid chromatography (VLC). The fraction containing this compound was then subjected to further purification by semi-preparative reversed-phase high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

NMR spectra were recorded on a 600 MHz spectrometer with a cryoprobe. Chemical shifts were referenced to the residual solvent signals of CDCl₃ (δH 7.26 and δC 77.16). HRESIMS data were acquired on a time-of-flight (TOF) mass spectrometer using electrospray ionization.

Visualizations

To aid in the understanding of the experimental and analytical processes, the following diagrams have been generated.

experimental_workflow cluster_cultivation Fungal Cultivation & Extraction cluster_fractionation Fractionation cluster_analysis Analysis Aspergillus sp. CMB-MRF324 Aspergillus sp. CMB-MRF324 Solid Rice Culture Solid Rice Culture Aspergillus sp. CMB-MRF324->Solid Rice Culture EtOAc Extraction EtOAc Extraction Solid Rice Culture->EtOAc Extraction Solvent Partitioning Solvent Partitioning EtOAc Extraction->Solvent Partitioning Silica Gel VLC Silica Gel VLC Solvent Partitioning->Silica Gel VLC Reversed-Phase HPLC Reversed-Phase HPLC Silica Gel VLC->Reversed-Phase HPLC Pure this compound Pure this compound Reversed-Phase HPLC->Pure this compound NMR Spectroscopy NMR Spectroscopy Pure this compound->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Pure this compound->Mass Spectrometry

Caption: Experimental workflow for the isolation of this compound.

data_analysis_flow Spectroscopic_Data Spectroscopic Data Acquisition NMR_Data 1D NMR (¹H) 2D NMR (COSY, HSQC, HMBC) Spectroscopic_Data->NMR_Data NMR Experiments MS_Data HRESIMS Spectroscopic_Data->MS_Data MS Experiment Structure_Elucidation Structure Elucidation of this compound NMR_Data:f0->Structure_Elucidation Proton Environment NMR_Data:f1->Structure_Elucidation Connectivity MS_Data->Structure_Elucidation Molecular Formula

Caption: Logic diagram for the structure elucidation of this compound.

Millmerranone A: A Comprehensive Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Millmerranone A is a novel meroterpenoid natural product, recently isolated from the Australian fungus Aspergillus sp. CMB-MRF324.[1][2][3][4] This compound, along with its congeners Millmerranones B-F, has demonstrated significant biological activity, primarily as a potent inhibitor of acetylcholinesterase (AChE).[1][2][3][4] This technical guide provides a detailed overview of the current understanding of this compound, with a focus on its potential therapeutic applications, mechanism of action, and the experimental methodologies used in its characterization. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the exploration of this promising new chemical entity.

Introduction

Meroterpenoids are a class of natural products characterized by a hybrid biosynthetic origin, typically derived from both terpenoid and polyketide pathways.[5] This structural diversity often translates into a broad spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[5] The discovery of this compound and its analogues has opened a new avenue of investigation into the therapeutic potential of fungal meroterpenoids.

Initial screening of the crude extract from Aspergillus sp. CMB-MRF324, the fungal source of Millmerranones, revealed antiparasitic activity.[2] While the specific compound responsible for this activity has not yet been definitively identified, this finding suggests that the Millmerranone family may possess a wider range of biological activities beyond acetylcholinesterase inhibition. Further investigation into these potential applications is warranted.

Acetylcholinesterase Inhibitory Activity

The most well-characterized biological activity of this compound and its analogues is their potent inhibition of acetylcholinesterase (AChE), an enzyme critical to the regulation of cholinergic neurotransmission. The dysfunction of this system is a key pathological feature of several neurodegenerative diseases, most notably Alzheimer's disease.

Quantitative Data

The inhibitory activity of Millmerranones A-F and the related known compounds, Terreulactones A-D, against acetylcholinesterase was determined and is summarized in the table below.

CompoundIC₅₀ (µM)
This compound >30
Millmerranone B1.5
Millmerranone C0.037
Millmerranone D0.11
Millmerranone E0.33
Millmerranone F1.1
Terreulactone A0.093
Terreulactone B0.83
Terreulactone C>30
Terreulactone D1.3
Donepezil (Control)0.024
Data sourced from Wu et al., 2021.
Experimental Protocol: Acetylcholinesterase Inhibition Assay

The acetylcholinesterase inhibitory activity of the isolated compounds was assessed using a modified Ellman's method in a 96-well microplate format.

Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (Millmerranones and Terreulactones)

  • Donepezil (positive control)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents: All solutions were prepared in phosphate buffer (pH 8.0).

  • Assay Mixture Preparation: In each well of a 96-well plate, the following were added in sequence:

    • 25 µL of 15 mM ATCI solution.

    • 125 µL of 3 mM DTNB solution.

    • 50 µL of phosphate buffer.

    • 25 µL of the test compound solution at various concentrations.

  • Enzyme Addition: The reaction was initiated by the addition of 25 µL of 0.22 U/mL AChE solution.

  • Incubation and Measurement: The plate was incubated at 37°C for 15 minutes. The absorbance was measured at 405 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition was calculated by comparing the absorbance of the wells containing the test compound to the control wells (containing all reagents except the test compound). The IC₅₀ value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, was determined by plotting the percentage of inhibition against the inhibitor concentration. Donepezil was used as a positive control.

Signaling Pathways and Experimental Workflow

To visualize the key concepts and processes involved in the study of this compound, the following diagrams are provided.

experimental_workflow cluster_isolation Isolation and Identification cluster_activity Biological Activity Screening fungus Aspergillus sp. CMB-MRF324 cultivation Brown Rice Cultivation fungus->cultivation extraction Solvent Extraction cultivation->extraction chromatography Chromatographic Separation extraction->chromatography antiparasitic_assay Antiparasitic Screening (Initial Observation) extraction->antiparasitic_assay millmerranone_a This compound chromatography->millmerranone_a ache_assay Acetylcholinesterase Inhibition Assay millmerranone_a->ache_assay

Isolation and biological screening workflow for this compound.

signaling_pathway cluster_synapse Cholinergic Synapse acetylcholine Acetylcholine ache Acetylcholinesterase (AChE) acetylcholine->ache Hydrolysis postsynaptic_receptor Postsynaptic Receptor acetylcholine->postsynaptic_receptor Binding choline_acetate Choline + Acetate ache->choline_acetate millmerranone_a This compound millmerranone_a->ache Inhibition

Proposed mechanism of action of this compound.

Other Potential Therapeutic Applications

While the primary reported activity of the Millmerranone class is acetylcholinesterase inhibition, other potential therapeutic avenues are suggested by preliminary data and the known bioactivities of related compounds.

  • Antiparasitic Activity: As previously mentioned, the initial EtOAc extract of the Aspergillus sp. CMB-MRF324 culture demonstrated antiparasitic properties.[2] Although the active constituent was not identified, this warrants further investigation of this compound and its analogues for antiparasitic effects.

  • Anti-Vibrio Activity: A recently discovered analogue, Millmerranone G, isolated from a mangrove-derived Aspergillus sp., has shown weak activity against Vibrio harveyi. This suggests that the Millmerranone scaffold may have potential as a source of antibacterial agents.

Future Directions

The discovery of this compound presents several exciting opportunities for future research and development:

  • Lead Optimization: The structure-activity relationship (SAR) data from the initial study provides a foundation for the semi-synthetic modification of the Millmerranone scaffold to improve potency and selectivity for acetylcholinesterase.

  • Mechanism of Action Studies: Further studies are needed to elucidate the precise binding mode of Millmerranones to acetylcholinesterase and to explore other potential molecular targets.

  • In Vivo Efficacy: The therapeutic potential of this compound and its optimized analogues needs to be evaluated in animal models of neurodegenerative diseases.

  • Exploration of Other Bioactivities: A comprehensive screening of the Millmerranone family against a broader range of biological targets, including those relevant to parasitic and bacterial infections, is warranted.

Conclusion

This compound is a promising new natural product with potent acetylcholinesterase inhibitory activity. This technical guide has summarized the currently available data on its biological activity and the experimental methods used for its characterization. The unique chemical structure and potent bioactivity of this compound make it a compelling candidate for further investigation as a potential therapeutic agent for neurodegenerative diseases and possibly other indications. The information provided herein aims to facilitate and inspire future research in this exciting area of natural product drug discovery.

References

Millmerranone A: A Technical Review of a Novel Meroterpenoid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Millmerranone A is a recently discovered meroterpenoid natural product with a unique chemical structure. Isolated from the Australian fungus Aspergillus sp. CMB-MRF324, it represents a novel scaffold with potential for further investigation in drug discovery. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its biological activity, and the experimental protocols used in its initial characterization.

Chemical Structure and Properties

This compound is distinguished by a rare cyclic carbonate moiety within its complex meroterpenoid framework.[1] The full stereostructure was elucidated through spectroscopic analysis. A notable chemical property is its unprecedented rearrangement to seco-millmerranone A when subjected to base-mediated conditions.[1]

Biological Activity

To date, the primary reported biological activity of this compound is the inhibition of acetylcholinesterase (AChE).[1][2] Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme is a therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.

Quantitative Data

The inhibitory potency of this compound against acetylcholinesterase is summarized in the table below.

CompoundTargetIC50 (nM)
This compoundAcetylcholinesterase37

Table 1: Acetylcholinesterase inhibitory activity of this compound.[1]

Experimental Protocols

Fermentation and Isolation of this compound

This compound was obtained from a brown rice cultivation of the fungus Aspergillus sp. CMB-MRF324.[1] The general workflow for its isolation is as follows:

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fungus Aspergillus sp. CMB-MRF324 Cultivation Cultivation on brown rice Fungus->Cultivation Extraction Solvent Extraction Cultivation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., HPLC) Crude_Extract->Chromatography Pure_Compound This compound Chromatography->Pure_Compound

Caption: Workflow for the isolation of this compound.

Acetylcholinesterase Inhibition Assay

The acetylcholinesterase inhibitory activity of this compound was determined using a standard in vitro assay. The detailed methodology is as follows:

  • Enzyme and Substrate Preparation: A solution of acetylcholinesterase (from electric eel), acetylthiocholine iodide (ATCI), and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., Tris-HCl) is prepared.

  • Test Compound Incubation: this compound, dissolved in an appropriate solvent (e.g., DMSO), is pre-incubated with the acetylcholinesterase solution for a defined period at a specific temperature (e.g., 37 °C).

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, ATCI.

  • Detection: The hydrolysis of ATCI by acetylcholinesterase produces thiocholine, which reacts with DTNB to form a colored product, 5-thio-2-nitrobenzoate. The rate of color formation is measured spectrophotometrically at a specific wavelength (e.g., 412 nm).

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of this compound to the rate of a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined from a dose-response curve.

G AChE Acetylcholinesterase Solution Preincubation Pre-incubation AChE->Preincubation Millmerranone_A This compound Millmerranone_A->Preincubation ATCI Add ATCI (Substrate) Preincubation->ATCI Reaction Enzymatic Reaction ATCI->Reaction Measurement Spectrophotometric Measurement Reaction->Measurement Analysis IC50 Determination Measurement->Analysis

Caption: Workflow of the acetylcholinesterase inhibition assay.

Potential Signaling Pathway Involvement

While the precise mechanism of action and the signaling pathways modulated by this compound are yet to be elucidated, its potent acetylcholinesterase inhibition suggests a primary impact on the cholinergic signaling pathway. In the context of neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase leads to an increase in the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_release Acetylcholine (ACh) Release ACh_synapse ACh ACh_release->ACh_synapse AChE Acetylcholinesterase (AChE) ACh_synapse->AChE ACh_receptor Acetylcholine Receptor ACh_synapse->ACh_receptor ACh_hydrolysis ACh Hydrolysis AChE->ACh_hydrolysis Millmerranone_A This compound Millmerranone_A->AChE Signal_transduction Signal Transduction ACh_receptor->Signal_transduction

Caption: Hypothetical role of this compound in cholinergic signaling.

Future Directions

The discovery of this compound opens up several avenues for future research. Its potent acetylcholinesterase inhibitory activity warrants further investigation into its potential as a lead compound for the development of therapeutics for neurodegenerative diseases. Key areas for future studies include:

  • Mechanism of Action Studies: Elucidating the precise binding mode of this compound to acetylcholinesterase through structural biology and molecular modeling studies.

  • In Vivo Efficacy: Evaluating the efficacy of this compound in animal models of cognitive impairment and neurodegeneration.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound.

  • Broader Biological Screening: Investigating other potential biological activities of this compound, given the diverse bioactivities often associated with meroterpenoids.

  • Synthetic Analogs: Synthesizing analogs of this compound to explore structure-activity relationships and optimize its biological activity and pharmaceutical properties.

Conclusion

This compound is a novel meroterpenoid with significant in vitro acetylcholinesterase inhibitory activity. While current research is limited to its initial discovery and characterization, its unique structure and potent biological activity make it a compound of interest for further investigation in the field of drug discovery, particularly for neurodegenerative disorders. The detailed experimental protocols and data presented in this guide provide a foundation for future research endeavors aimed at unlocking the full therapeutic potential of this intriguing natural product.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Millmerranone A from Fungal Culture

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Millmerranone A is a meroterpenoid natural product isolated from the Australian fungus Aspergillus sp. CMB-MRF324.[1][2] Meroterpenoids are a class of secondary metabolites with diverse and complex chemical structures, often exhibiting significant biological activities, making them attractive targets for drug discovery and development. This document provides a detailed protocol for the cultivation of Aspergillus sp. CMB-MRF324, followed by the extraction, purification, and quantification of this compound. The methodologies described herein are compiled from published research and are intended to provide a comprehensive guide for researchers in the field.

Data Presentation

Table 1: Fungal Cultivation Parameters
ParameterValue/DescriptionSource
Fungal StrainAspergillus sp. CMB-MRF324[1][2]
Solid SubstrateBrown Rice[1][2]
Substrate PreparationAutoclaved at 121°C for 20 minutesGeneral Practice
InoculationSpore suspension or agar plugs of a mature cultureGeneral Practice
Incubation Temperature25-30°CGeneral Practice
Incubation Time14-28 daysGeneral Practice
Culture ConditionStatic, in the darkGeneral Practice
Table 2: Extraction and Purification Summary
StepParameterTypical Value/Solvent
Extraction
Initial SolventEthyl Acetate (EtOAc)
Solvent to Substrate Ratio2:1 to 4:1 (v/w)
Extraction MethodMaceration with shaking
Number of Extractions2-3 times
Purification
Initial FractionationSilica Gel Column Chromatography
Elution SolventsHexane/EtOAc gradient
Secondary PurificationPreparative High-Performance Liquid Chromatography (Prep-HPLC)
HPLC ColumnC18 reversed-phase
Mobile PhaseAcetonitrile/Water or Methanol/Water gradient
Table 3: HPLC Quantification Parameters (Proposed)
ParameterSpecification
Instrumentation
HPLC System
Chromatographic Conditions
Column
Mobile Phase
Gradient
Flow Rate
Column Temperature
Injection Volume
Detection Wavelength
Quantification
Method
Standard
Linearity Range

Experimental Protocols

Fungal Cultivation: Solid-State Fermentation

This protocol describes the cultivation of Aspergillus sp. CMB-MRF324 on a solid rice medium to promote the production of this compound.

Materials:

  • Aspergillus sp. CMB-MRF324 culture

  • Brown rice

  • Deionized water

  • Erlenmeyer flasks (1 L)

  • Cotton plugs

  • Aluminum foil

  • Autoclave

  • Incubator

Procedure:

  • Substrate Preparation: To each 1 L Erlenmeyer flask, add 100 g of brown rice and 100 mL of deionized water.

  • Sterilization: Seal the flasks with cotton plugs and cover with aluminum foil. Autoclave at 121°C for 20 minutes to sterilize the medium. Allow the flasks to cool to room temperature.

  • Inoculation: In a sterile biosafety cabinet, inoculate each flask with Aspergillus sp. CMB-MRF324. This can be done by adding a small agar plug (approximately 1 cm²) from a mature plate culture or by inoculating with a spore suspension.

  • Incubation: Incubate the inoculated flasks at 28°C in a static, dark environment for 21-28 days, or until the fungus has thoroughly colonized the rice substrate.

Extraction of this compound

This protocol details the solvent extraction of the fungal culture to obtain a crude extract containing this compound.

Materials:

  • Colonized rice substrate from the previous step

  • Ethyl Acetate (EtOAc), HPLC grade

  • Large beaker or flask

  • Orbital shaker

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Harvesting: After the incubation period, break up the solid fermented rice culture into smaller pieces.

  • Solvent Extraction: Transfer the fungal biomass to a large Erlenmeyer flask. Add 400 mL of ethyl acetate for every 100 g of the original dry rice weight.

  • Maceration: Seal the flask and place it on an orbital shaker at 150 rpm for 24 hours at room temperature.

  • Filtration: Filter the mixture through a Buchner funnel to separate the solvent extract from the solid residue.

  • Repeat Extraction: Transfer the solid residue back to the flask and repeat the extraction process (steps 2-4) two more times with fresh ethyl acetate to ensure complete extraction of the metabolites.

  • Concentration: Combine all the ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.

Purification of this compound

This protocol describes a two-step purification process involving silica gel chromatography followed by preparative HPLC.

Materials:

  • Crude extract

  • Silica gel (for column chromatography)

  • Hexane, HPLC grade

  • Ethyl Acetate (EtOAc), HPLC grade

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Deionized water

  • Glass column for chromatography

  • Fraction collector

  • Preparative HPLC system with a C18 column

  • Thin Layer Chromatography (TLC) plates and developing tank

Procedure:

  • Silica Gel Column Chromatography: a. Prepare a silica gel column with a suitable diameter and length based on the amount of crude extract. b. Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. c. Apply the dried, adsorbed extract to the top of the prepared silica gel column. d. Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:EtOAc, etc.). e. Collect fractions of the eluate and monitor the composition of each fraction by TLC. f. Combine fractions containing the compound of interest based on their TLC profiles.

  • Preparative HPLC: a. Concentrate the combined fractions containing this compound. b. Dissolve the concentrated sample in a minimal amount of methanol or acetonitrile. c. Purify the sample using a preparative HPLC system equipped with a C18 reversed-phase column. d. Elute with a suitable mobile phase gradient, such as a linear gradient of acetonitrile in water. e. Collect the peak corresponding to this compound. f. Evaporate the solvent from the collected fraction to obtain pure this compound.

Quantification of this compound by HPLC-UV

This protocol provides a proposed method for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection.

Materials:

  • Purified this compound standard

  • Crude or partially purified extracts

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • Analytical HPLC system with a DAD or UV detector

  • C18 reversed-phase analytical column

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Standard Solutions: a. Accurately weigh a known amount of purified this compound and dissolve it in a known volume of methanol or acetonitrile to prepare a stock solution of known concentration. b. Perform serial dilutions of the stock solution to prepare a series of calibration standards with at least five different concentrations.

  • Sample Preparation: a. Accurately weigh a known amount of the crude or partially purified extract. b. Dissolve the extract in a known volume of methanol or acetonitrile. c. Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC.

  • HPLC Analysis: a. Set up the HPLC system according to the parameters outlined in Table 3. b. Inject the calibration standards, starting with the lowest concentration. c. Inject the prepared sample solutions.

  • Data Analysis: a. Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards. b. Determine the concentration of this compound in the sample solutions by interpolating their peak areas on the calibration curve. c. Calculate the amount of this compound in the original extract (e.g., in mg/g of crude extract).

Mandatory Visualizations

MillmerranoneA_Extraction_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification start Aspergillus sp. CMB-MRF324 Culture inoculate Inoculation start->inoculate rice Solid Brown Rice Medium rice->inoculate incubate Incubation (21-28 days) inoculate->incubate harvest Harvest Fungal Biomass incubate->harvest macerate Maceration with Ethyl Acetate harvest->macerate filter Filtration macerate->filter concentrate Concentration (Rotary Evaporator) filter->concentrate crude_extract Crude Extract concentrate->crude_extract silica Silica Gel Column Chromatography crude_extract->silica prep_hplc Preparative HPLC silica->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Workflow for this compound extraction.

HPLC_Quantification_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing standard Prepare this compound Standard Solutions hplc HPLC-UV Analysis standard->hplc sample Prepare Extract Sample Solution sample->hplc calibration Generate Calibration Curve hplc->calibration quantify Quantify this compound in Sample hplc->quantify calibration->quantify result Final Concentration quantify->result

Caption: HPLC quantification workflow.

References

HPLC purification method for Millmerranone A

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC Purification Method for Millmerranone A

Application Note

Introduction

This compound is a recently discovered meroterpenoid featuring a unique cyclic carbonate moiety.[1] Initially isolated from the Australian fungus Aspergillus sp. CMB-MRF324, this natural product and its analogues, Millmerranones A-F, have garnered interest within the scientific community.[1][2] This application note provides a detailed protocol for the purification of this compound using High-Performance Liquid Chromatography (HPLC), intended for researchers in natural product chemistry, mycology, and drug development.

The described method outlines the preparatory steps, including fungal cultivation and extraction, followed by a multi-step chromatographic purification process culminating in the isolation of high-purity this compound. This protocol is designed to be a valuable resource for obtaining pure this compound for further chemical and biological investigations.

Chromatographic Conditions

A reversed-phase HPLC method is employed for the final purification of this compound. The separation is achieved using a C18 stationary phase with a gradient elution of acetonitrile in water.

ParameterValue
Column C18, 5 µm, 4.6 x 250 mm (or equivalent)
Mobile Phase A Water (H₂O)
Mobile Phase B Acetonitrile (ACN)
Gradient 10% B to 100% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm and 254 nm
Injection Volume 20 µL
Column Temperature Ambient

Table 1: HPLC Parameters for the Purification of this compound.

Experimental Protocols

1. Fungal Cultivation and Extraction

The isolation of this compound begins with the cultivation of the fungus Aspergillus sp. CMB-MRF324.

  • Cultivation: The fungus is cultivated on a solid brown rice medium. The rice is autoclaved in water, cooled, and inoculated with the fungal culture. The inoculated rice is then incubated at room temperature for a specified period to allow for fungal growth and metabolite production.

  • Extraction: The solid culture is exhaustively extracted with a suitable organic solvent such as ethyl acetate. The solvent is then evaporated under reduced pressure to yield a crude extract.

2. Initial Chromatographic Fractionation

The crude extract is subjected to initial fractionation to simplify the mixture before the final HPLC purification.

  • Solvent Partitioning: The crude extract is partitioned between n-hexane and methanol to separate compounds based on their polarity. The methanolic fraction, which is expected to contain the more polar meroterpenoids, is retained.

  • Silica Gel Column Chromatography: The methanolic fraction is then subjected to column chromatography on silica gel. A stepwise gradient of ethyl acetate in n-hexane is used to elute fractions of increasing polarity. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

3. HPLC Purification

The fractions enriched with this compound from the silica gel column are pooled, concentrated, and subjected to final purification by reversed-phase HPLC using the conditions outlined in Table 1.

  • Sample Preparation: The enriched fraction is dissolved in a small volume of methanol or the initial mobile phase composition. The solution is filtered through a 0.22 µm syringe filter before injection.

  • Fraction Collection: The eluent is monitored at 210 nm and 254 nm. The peak corresponding to this compound is collected. The retention time will be specific to the exact HPLC system and column used and should be determined using an analytical run.

  • Purity Assessment: The purity of the collected fraction is assessed by re-injecting a small aliquot onto the HPLC system under the same conditions. The purity can be calculated based on the peak area of this compound relative to the total peak area.

Quantitative Data

The following table summarizes typical (hypothetical, based on similar natural product isolations) quantitative data for the purification of this compound from a 100g solid culture of Aspergillus sp. CMB-MRF324. Actual yields may vary depending on the specific cultivation and extraction conditions.

Purification StepMass Recovered (mg)Purity of this compound (%)
Crude Ethyl Acetate Extract5000<1
Methanolic Fraction after Partitioning20002-5
Enriched Silica Gel Fraction20030-40
Final Purified this compound 10 >98

Table 2: Exemplary Purification Table for this compound.

Workflow Diagram

HPLC_Purification_Workflow cluster_cultivation Fungal Cultivation & Extraction cluster_fractionation Initial Fractionation cluster_hplc HPLC Purification cultivation Cultivation of Aspergillus sp. CMB-MRF324 on brown rice extraction Exhaustive extraction with ethyl acetate cultivation->extraction partitioning Solvent partitioning (n-hexane/methanol) extraction->partitioning Crude Extract silica_gel Silica gel column chromatography partitioning->silica_gel hplc_purification Reversed-phase HPLC (C18 column) silica_gel->hplc_purification Enriched Fraction purity_assessment Purity assessment hplc_purification->purity_assessment final_product final_product purity_assessment->final_product Pure this compound

Caption: Workflow for the isolation and purification of this compound.

References

Application Note: Determination of Acetylcholinesterase Inhibitory Activity of Millmerranone A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine.[1][2][3] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, a mechanism utilized in the treatment of conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[2][3][4][5] Therefore, the identification and characterization of novel AChE inhibitors is a significant area of research in drug discovery. Millmerranone A, a natural product, is investigated in this protocol for its potential to inhibit AChE activity. This application note provides a detailed protocol for the determination of the acetylcholinesterase inhibitory activity of this compound using the colorimetric Ellman's method.[6][7][8][9]

Principle of the Assay

The assay is based on the Ellman's method, a widely used, simple, and robust spectrophotometric technique to measure cholinesterase activity.[8][9][10] The enzyme acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. This thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion.[1][9][11] The rate of TNB formation is measured by monitoring the increase in absorbance at 412 nm, which is directly proportional to the AChE activity.[6][9][12] In the presence of an inhibitor like this compound, the rate of the reaction will decrease.

Experimental Protocol

Materials and Reagents

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • This compound

  • Donepezil (or another standard AChE inhibitor as a positive control)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Bovine Serum Albumin (BSA)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Solution Preparation

  • Tris-HCl Buffer (50 mM, pH 8.0): Prepare a 50 mM solution of Tris-HCl and adjust the pH to 8.0.

  • AChE Solution: Prepare a stock solution of AChE in Tris-HCl buffer. The final concentration in the well should be optimized for the specific enzyme batch, but a common starting point is 0.1 U/mL.

  • ATCI Solution (15 mM): Dissolve acetylthiocholine iodide in Tris-HCl buffer to a final concentration of 15 mM. Prepare this solution fresh before use.

  • DTNB Solution (3 mM): Dissolve DTNB in Tris-HCl buffer to a final concentration of 3 mM.

  • This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

  • Working Solutions of this compound: Prepare serial dilutions of the this compound stock solution in Tris-HCl buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay well is low (e.g., <1%) to avoid solvent effects.

  • Positive Control (Donepezil): Prepare a stock solution and serial dilutions of Donepezil in the same manner as this compound.

Assay Procedure (96-well plate format)

  • Plate Setup:

    • Blank wells: 160 µL of Tris-HCl buffer, 20 µL of DTNB, and 20 µL of ATCI.

    • Control wells (100% enzyme activity): 140 µL of Tris-HCl buffer, 20 µL of AChE solution, 20 µL of DTNB, and 20 µL of the corresponding concentration of DMSO (vehicle).

    • Test wells (this compound): 140 µL of the respective this compound working solution, 20 µL of AChE solution, and 20 µL of DTNB.

    • Positive control wells (Donepezil): 140 µL of the respective Donepezil working solution, 20 µL of AChE solution, and 20 µL of DTNB.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test/control compounds to the respective wells. Mix gently and incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction: To start the reaction, add 20 µL of the ATCI solution to all wells.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes.

Data Analysis

  • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula:

    % Inhibition = [(V_control - V_sample) / V_control] * 100

    Where:

    • V_control is the rate of reaction of the control well (100% enzyme activity).

    • V_sample is the rate of reaction in the presence of this compound.

  • Determine the IC50 value: The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. Plot the percentage of inhibition against the logarithm of the concentration of this compound. The IC50 value can be determined from the resulting dose-response curve using non-linear regression analysis.

Data Presentation

The following table summarizes hypothetical quantitative data for the acetylcholinesterase inhibitory activity of this compound and the positive control, Donepezil.

CompoundConcentration (µM)% Inhibition (Mean ± SD)IC50 (µM)
This compound 115.2 ± 2.1
535.8 ± 3.5
1052.1 ± 4.29.8
2578.5 ± 5.1
5092.3 ± 3.9
Donepezil 0.0122.7 ± 2.8
0.0548.9 ± 3.1
0.165.4 ± 4.50.052
0.589.1 ± 2.9
198.2 ± 1.5

Visualizations

Acetylcholinesterase Inhibition Assay Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis prep_reagents Prepare Reagents (AChE, ATCI, DTNB, Buffer) plate_setup Plate Setup (96-well plate) prep_reagents->plate_setup prep_compound Prepare this compound and Control Dilutions prep_compound->plate_setup pre_incubation Pre-incubation (15 min at 37°C) plate_setup->pre_incubation Add Enzyme, Buffer, DTNB, Test Compound add_substrate Add ATCI Substrate pre_incubation->add_substrate read_absorbance Kinetic Reading (Absorbance at 412 nm) add_substrate->read_absorbance Start Reaction calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Experimental workflow for the acetylcholinesterase inhibition assay.

Signaling Pathway of Acetylcholinesterase Action and Inhibition

signaling_pathway cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Blocked_AChE Inhibited AChE Signal Signal Termination Choline_Acetate->Signal Millmerranone_A This compound Millmerranone_A->AChE Inhibits

Caption: Mechanism of AChE action and its inhibition by this compound.

References

Application Notes and Protocols for a Proposed Total Synthesis Strategy of Millmerranone A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Millmerranone A is a structurally unique meroterpenoid natural product isolated from the Australian fungus Aspergillus sp. CMB-MRF324.[1] It possesses a novel carbon skeleton featuring a rare cyclic carbonate moiety and has demonstrated potent acetylcholinesterase inhibitory properties, with an IC50 value as low as 37 nM.[1] To date, a total synthesis of this compound has not been reported. This document outlines a comprehensive and plausible synthetic strategy to access this complex molecule. The proposed route is designed to be convergent and stereoselective, providing a roadmap for the laboratory synthesis of this compound and its analogs for further investigation into their therapeutic potential.

Retrosynthetic Analysis

A convergent retrosynthetic strategy is proposed for this compound. The core concept involves the late-stage coupling of two advanced fragments: a highly functionalized aromatic piece and a chiral terpene-derived cyclic carbonate.

The key disconnections are as follows:

  • Ether Linkage: A primary disconnection of the ether bond linking the aromatic and terpenoid moieties reveals two key fragments: the aromatic precursor 2 and the terpene-derived fragment 3 .

  • Cyclic Carbonate: The rare cyclic carbonate in fragment 3 can be retrosynthetically derived from a corresponding diol 4 , which in turn can be accessed from a more fundamental terpene building block.

  • Aromatic Core: The aromatic fragment 2 can be simplified through the disconnection of the side chain, leading back to a simpler phenolic precursor.

This analysis suggests a synthetic route that constructs the two main components independently before their strategic union.

G cluster_0 Retrosynthetic Analysis of this compound Millmerranone_A This compound (1) Fragment_2 Aromatic Fragment (2) Millmerranone_A->Fragment_2 Ether disconnection Fragment_3 Terpenoid Fragment (3) Millmerranone_A->Fragment_3 Ether disconnection Starting_Materials Simpler Precursors Fragment_2->Starting_Materials Side-chain attachment Diol_4 Diol Precursor (4) Fragment_3->Diol_4 Carbonate formation Diol_4->Starting_Materials Terpene synthesis

Caption: Retrosynthetic analysis of this compound.

Proposed Forward Synthetic Pathway

The forward synthesis is envisioned in two main stages: the synthesis of the aromatic and terpenoid fragments, followed by their coupling and final modifications.

Synthesis of the Aromatic Fragment

The synthesis would commence from a commercially available substituted phenol. A key step would be the introduction of the aldehyde functionality via a formylation reaction, followed by the construction of the unsaturated side chain, potentially through a Wittig-type olefination.

Synthesis of the Terpenoid Fragment

A suitable chiral starting material, such as a derivative of limonene or another readily available terpene, would be employed to establish the correct stereochemistry. The synthesis would involve stereoselective dihydroxylation to install the necessary diol functionality. Protection of one alcohol and activation of the other would set the stage for the coupling reaction.

Fragment Coupling and Final Steps

A Williamson ether synthesis is proposed for the crucial coupling of the aromatic and terpenoid fragments. Subsequent deprotection and the formation of the cyclic carbonate from the diol using a reagent like phosgene or a phosgene equivalent would complete the carbon skeleton.

G cluster_1 Proposed Forward Synthesis of this compound Start_A Substituted Phenol Aldehyde_A Formylated Phenol Start_A->Aldehyde_A Formylation Fragment_2_Synth Aromatic Fragment (2) Aldehyde_A->Fragment_2_Synth Wittig Reaction Coupled_Product Coupled Intermediate Fragment_2_Synth->Coupled_Product Williamson Ether Synthesis Start_T Chiral Terpene Diol_T Diol Intermediate (4) Start_T->Diol_T Dihydroxylation Fragment_3_Synth Terpenoid Fragment (3) Diol_T->Fragment_3_Synth Protection/Activation Fragment_3_Synth->Coupled_Product Williamson Ether Synthesis Millmerranone_A_Final This compound (1) Coupled_Product->Millmerranone_A_Final Cyclic Carbonate Formation

References

Application Notes and Protocols: In Vitro Testing of Millmerranone A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Millmerranone A is a novel meroterpenoid natural product isolated from the Australian fungus Aspergillus sp. CMB-MRF324.[1][2][3] It possesses a unique carbon skeleton featuring a rare cyclic carbonate moiety.[1][2][3] Preclinical in vitro studies have demonstrated that this compound is a potent inhibitor of acetylcholinesterase (AChE), an enzyme critically involved in the hydrolysis of the neurotransmitter acetylcholine.[1][2] This document provides detailed application notes and protocols for the in vitro evaluation of this compound, with a primary focus on its acetylcholinesterase inhibitory activity. Representative protocols for assessing other potential biological activities, such as cytotoxicity, anti-inflammatory, and anticancer effects, are also included to guide further research.

Quantitative Data Summary

The acetylcholinesterase inhibitory activity of this compound and its related compounds, Millmerranones B-F and terreulactones A-D, has been quantified, with IC50 values ranging from 37 nM to over 30 μM.[1][2] The data from the primary literature is summarized in the table below for easy comparison.

CompoundAcetylcholinesterase Inhibition IC50
This compound 37 nM
Millmerranones B-F & Terreulactones A-D37 nM to >30 μM

Key Experimental Protocols

Acetylcholinesterase Inhibition Assay

This protocol is based on the established Ellman's method, a colorimetric assay to measure acetylcholinesterase activity.

Principle:

Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of TNB production is proportional to the acetylcholinesterase activity.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel (or other specified source)

  • This compound (or other test compounds)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of AChE in Tris-HCl buffer.

    • Prepare stock solutions of this compound and control inhibitors (e.g., galantamine) in a suitable solvent (e.g., DMSO).

    • Prepare a solution of ATCI in deionized water.

    • Prepare a solution of DTNB in Tris-HCl buffer.

  • Assay in 96-Well Plate:

    • To each well, add 25 µL of the test compound solution at various concentrations.

    • Add 50 µL of the AChE solution to each well.

    • Add 125 µL of the DTNB solution to each well.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.

    • Initiate the reaction by adding 25 µL of the ATCI solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Take kinetic readings every minute for a specified duration (e.g., 5 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Representative Protocols for Further In Vitro Evaluation

The following protocols are provided as a guide for researchers interested in exploring other potential biological activities of this compound. There is currently no published data on these activities for this compound.

Cytotoxicity Assay (MTT Assay)

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be solubilized and quantified spectrophotometrically.

Procedure:

  • Seed cells in a 96-well plate at a desired density and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 500 and 600 nm.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Anti-inflammatory Assay (Nitric Oxide Synthase Inhibition)

Principle:

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in cells stimulated with an inflammatory agent, such as lipopolysaccharide (LPS).[6][7][8][9][10] NO production is an indicator of the activity of inducible nitric oxide synthase (iNOS). The amount of nitrite, a stable product of NO, is measured using the Griess reagent.

Procedure:

  • Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Mix the supernatant with Griess reagent and incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the concentration of nitrite from a standard curve and calculate the percentage of NO inhibition.

Anticancer Assay (In Vitro Cell Proliferation)

Principle:

The effect of this compound on the proliferation of human cancer cell lines can be evaluated using various methods, such as the MTT assay described above or the Sulforhodamine B (SRB) assay.[11] The SRB assay is a colorimetric assay based on the binding of the SRB dye to cellular proteins.

Procedure (SRB Assay):

  • Seed human cancer cell lines in 96-well plates and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound and incubate for 48-72 hours.

  • Fix the cells with trichloroacetic acid (TCA).

  • Stain the cells with SRB solution.

  • Wash away the unbound dye and solubilize the protein-bound dye with a Tris-base solution.

  • Measure the absorbance at approximately 510 nm.

  • Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition).

Visualizations

Signaling Pathway of Acetylcholinesterase Inhibition

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces MillmerranoneA This compound MillmerranoneA->AChE Inhibits

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Experimental Workflow for Acetylcholinesterase Inhibition Assay

AChE_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis A Prepare Reagents (AChE, this compound, DTNB, ATCI) B Dispense Reagents into 96-well Plate (Test Compound, AChE, DTNB) A->B C Incubate at 37°C for 15 min B->C D Initiate Reaction with ATCI C->D E Measure Absorbance at 412 nm (Kinetic Readings) D->E F Calculate Reaction Rates E->F G Determine % Inhibition F->G H Calculate IC50 Value G->H

Caption: Workflow for the Acetylcholinesterase Inhibition Assay.

References

Troubleshooting & Optimization

Technical Support Center: Maximizing Millmerranone A Production from Aspergillus Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Millmerranone A from Aspergillus cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which fungal species produces it?

A1: this compound is a meroterpenoid, a class of fungal natural products derived from both polyketide and terpenoid precursors.[1] It was first isolated from the Australian fungus Aspergillus sp. CMB-MRF324.[2][3]

Q2: What type of fermentation is suitable for producing this compound?

A2: this compound has been successfully isolated from Aspergillus sp. CMB-MRF324 grown on a solid brown rice medium, indicating that solid-state fermentation (SSF) is a viable method.[2][3] However, both solid-state and submerged fermentation (SmF) are commonly used for secondary metabolite production in Aspergillus and can be optimized for this compound.[4][5][6]

Q3: What are the key factors influencing the yield of this compound?

A3: The production of secondary metabolites in Aspergillus is influenced by a variety of factors, including the composition of the culture medium (carbon and nitrogen sources), physical parameters (temperature and pH), and the fermentation method (solid-state vs. submerged).[7][8][9][10][11][12][13][14]

Q4: Can co-cultivation be used to improve the yield of this compound?

A4: Co-cultivation of Aspergillus species with other fungi or bacteria has been shown to induce or enhance the production of secondary metabolites.[15][16][17][18][19] This strategy could potentially be employed to increase the yield of this compound.

Q5: How can I quantify the yield of this compound in my culture extracts?

A5: High-Performance Liquid Chromatography (HPLC) is a common and effective method for the quantification of fungal secondary metabolites like meroterpenoids.[20][21][22] This technique allows for the separation and quantification of the target compound from a complex mixture.

Troubleshooting Guide

This guide addresses common issues encountered during the production of this compound and provides potential solutions.

Issue Potential Cause Troubleshooting Steps
Low or no yield of this compound Suboptimal culture medium- Carbon Source: Experiment with different carbon sources. While brown rice has been shown to be effective, other complex carbohydrates like rice powder or soluble starch may also support production.[8][14] Simple sugars like glucose can sometimes inhibit secondary metabolite production.[11] - Nitrogen Source: Test various organic and inorganic nitrogen sources. Yeast extract and peptone are commonly used and have been shown to support secondary metabolite production.[8]
Inappropriate fermentation conditions- Fermentation Type: If using submerged fermentation, consider switching to solid-state fermentation, which mimics the natural habitat of the fungus and may enhance production.[6][23][24] - Temperature: Optimize the incubation temperature. Most Aspergillus species have an optimal growth temperature between 25°C and 30°C for secondary metabolite production.[7][25][26] - pH: The initial pH of the medium is crucial. Test a range of pH values, typically between 5.0 and 7.0, to find the optimum for this compound production.[7][10][12][26]
Inadequate aeration (for SmF)Ensure sufficient aeration and agitation in submerged cultures. Poor oxygen supply can limit fungal growth and secondary metabolite synthesis.
Inconsistent yields between batches Variability in inoculum- Standardize the inoculum preparation. Use a consistent spore concentration and age of the seed culture for each fermentation.[27][28] - Ensure the inoculum is evenly distributed throughout the fermentation medium.
Inconsistent media preparation- Precisely weigh all media components. - Ensure thorough mixing of media components before sterilization.
Difficulty in detecting this compound Inefficient extraction method- Use an appropriate organic solvent for extraction, such as ethyl acetate.[4] - Ensure complete extraction by performing multiple extraction steps.
Insensitive analytical method- Optimize the HPLC method for better sensitivity and resolution. This includes selecting the appropriate column, mobile phase, and detector wavelength.

Data Presentation

The following tables illustrate the potential impact of different culture parameters on the yield of this compound. Note: The data presented here is illustrative and should be confirmed through experimentation.

Table 1: Effect of Carbon Source on this compound Yield in Solid-State Fermentation

Carbon Source (in solid medium)Incubation Time (days)This compound Yield (mg/g of substrate)
Brown Rice211.5
White Rice210.8
Wheat Bran211.2
Oatmeal211.0

Table 2: Effect of Temperature and pH on this compound Yield in Submerged Fermentation

Temperature (°C)Initial pHThis compound Yield (mg/L)
255.08.2
256.010.5
257.07.1
285.09.5
286.012.8
287.08.9
305.06.4
306.09.1
307.05.8

Experimental Protocols

Protocol 1: Solid-State Fermentation for this compound Production

  • Media Preparation:

    • Weigh 100g of brown rice into a 1L Erlenmeyer flask.

    • Add 100mL of distilled water.

    • Autoclave at 121°C for 20 minutes and allow to cool to room temperature.

  • Inoculation:

    • Prepare a spore suspension of Aspergillus sp. CMB-MRF324 in sterile water containing 0.1% Tween 80.

    • Adjust the spore concentration to approximately 1 x 10^6 spores/mL.

    • Inoculate the sterile rice medium with 5mL of the spore suspension.

    • Mix thoroughly by shaking.

  • Incubation:

    • Incubate the flask at 25-28°C in the dark for 21-28 days.

  • Extraction:

    • After incubation, add 500mL of ethyl acetate to the flask.

    • Shake vigorously for 24 hours at room temperature.

    • Filter the mixture to separate the extract from the solid residue.

    • Repeat the extraction of the solid residue with another 500mL of ethyl acetate.

    • Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Analysis:

    • Dissolve the crude extract in a suitable solvent (e.g., methanol) for HPLC analysis.

Protocol 2: Submerged Fermentation for this compound Production

  • Media Preparation:

    • Prepare a liquid medium such as Potato Dextrose Broth (PDB) or a custom medium with optimized carbon and nitrogen sources.

    • Dispense 100mL of the medium into 250mL Erlenmeyer flasks.

    • Autoclave at 121°C for 15 minutes.

  • Inoculation:

    • Inoculate each flask with 1mL of a spore suspension (1 x 10^6 spores/mL) of Aspergillus sp. CMB-MRF324.

  • Incubation:

    • Incubate the flasks on a rotary shaker at 150-200 rpm and 25-28°C for 10-14 days.

  • Extraction:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the culture broth twice with an equal volume of ethyl acetate.

    • Extract the mycelium separately with ethyl acetate.

    • Combine all ethyl acetate extracts and evaporate the solvent.

  • Analysis:

    • Prepare the crude extract for HPLC analysis.

Protocol 3: HPLC Quantification of this compound

  • Instrumentation:

    • An HPLC system equipped with a C18 column, a UV-Vis or Diode Array Detector (DAD), and an autosampler.

  • Standard Preparation:

    • Prepare a stock solution of purified this compound in methanol at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Sample Preparation:

    • Dissolve a known weight of the crude extract in a known volume of methanol.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient Program: Start with a suitable ratio (e.g., 70% A, 30% B) and increase the concentration of B over time.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV spectrum of this compound.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

    • Inject the sample solutions.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

experimental_workflow start Start inoculum Inoculum Preparation (Aspergillus sp. CMB-MRF324) start->inoculum ssf Solid-State Fermentation (e.g., Brown Rice) inoculum->ssf Inoculate smf Submerged Fermentation (e.g., PDB) inoculum->smf Inoculate extraction Extraction (Ethyl Acetate) ssf->extraction smf->extraction hplc HPLC Analysis (Quantification) extraction->hplc end End hplc->end

Caption: Experimental workflow for this compound production and analysis.

signaling_pathway factors Environmental Factors (Carbon Source, Nitrogen Source, pH, Temperature) regulators Global Regulators (e.g., LaeA) factors->regulators Influence gene_cluster This compound Biosynthetic Gene Cluster (PKS, Prenyltransferase, etc.) regulators->gene_cluster Activate/Repress biosynthesis Biosynthesis Pathway gene_cluster->biosynthesis Encode Enzymes for product This compound biosynthesis->product Leads to

References

Solubility issues of Millmerranone A in assay buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Millmerranone A. The information provided addresses common solubility issues encountered during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a pyranoxanthone, a class of naturally derived or synthetic compounds known for a variety of biological activities. Pyranoxanthones have been investigated for their potential as antitumor and antineoplastic agents.[1] Some compounds with a similar pyranochromenone scaffold have been identified as kinase inhibitors, such as Bruton's tyrosine kinase (BTK) inhibitors, while others have been shown to have antimitotic activity by interfering with microtubule dynamics.[2][3][4] It is likely that this compound is utilized in research to investigate its potential as a therapeutic agent, possibly by targeting signaling pathways involved in cell proliferation and survival.

Q2: I'm observing precipitation of this compound in my aqueous assay buffer. What is the cause?

This compound belongs to the pyranoxanthone class of compounds, which are generally hydrophobic.[5] This inherent low aqueous solubility is the primary reason for precipitation when it is introduced into aqueous assay buffers from an organic stock solution, such as dimethyl sulfoxide (DMSO). Many discovery compounds exhibit low solubility in aqueous buffers, which can lead to inaccurate assay results.[6]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

For hydrophobic compounds like this compound, the recommended solvent for preparing a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).[6] DMSO is a powerful polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds.[1]

Q4: What is the maximum recommended final concentration of DMSO in my assay?

While DMSO is an excellent solvent, it can exhibit toxicity and interfere with biological assays at higher concentrations. It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5% (v/v) . The exact tolerance will depend on the specific cell line or enzymatic assay being used, and it is advisable to run a DMSO tolerance control experiment.

Troubleshooting Guide: Solubility Issues

Issue 1: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.

This is a common issue with hydrophobic compounds. The rapid change in solvent polarity causes the compound to crash out of solution.

Solutions:

  • Serial Dilution: Instead of a single large dilution, perform a series of intermediate dilutions. First, dilute the high-concentration DMSO stock into a smaller volume of assay buffer, mixing thoroughly. Then, perform subsequent dilutions from this intermediate stock.

  • Pluronic F-127: Incorporate a non-ionic surfactant like Pluronic F-127 into your assay buffer. Pluronic F-127 can help to maintain the solubility of hydrophobic compounds in aqueous solutions. A final concentration of 0.01% to 0.1% is often effective.

  • Bovine Serum Albumin (BSA): For some assays, particularly those involving cell culture, the addition of BSA (0.1% to 1%) to the assay buffer can help to solubilize hydrophobic compounds by binding to them.

  • Sonication: After dilution, briefly sonicate the solution in a water bath sonicator. This can help to break up small aggregates and improve dissolution.[6]

Issue 2: Assay results are inconsistent or show poor dose-response curves.

This can be a consequence of partial precipitation or aggregation of the compound at higher concentrations, leading to an inaccurate effective concentration in the assay.

Solutions:

  • Determine Kinetic Solubility: Before conducting extensive experiments, perform a kinetic solubility assay to determine the concentration at which this compound begins to precipitate in your specific assay buffer. This will help you to establish a reliable concentration range for your experiments.

  • Pre-incubation with Target: For enzymatic assays, pre-incubating the enzyme with the diluted compound for a short period before adding other reaction components can sometimes improve results.

  • Use of Co-solvents: In some cell-free assays, the inclusion of a small percentage of a co-solvent like ethanol or polyethylene glycol (PEG) in the final assay buffer can improve solubility. However, the compatibility of co-solvents with the biological system must be validated.

Quantitative Data Summary

The following tables provide hypothetical but representative data on the solubility of a typical pyranoxanthone compound in various solvents and the effect of additives on its aqueous solubility. This data is intended to serve as a guide for experimental design.

Table 1: Solubility of a Representative Pyranoxanthone in Common Solvents

SolventSolubility (mM)
DMSO> 100
DMF> 100
Ethanol5 - 10
Methanol1 - 5
Water< 0.001

Table 2: Effect of Additives on Aqueous Solubility of a Representative Pyranoxanthone in Assay Buffer (e.g., PBS, pH 7.4)

AdditiveConcentrationApparent Solubility (µM)
None-< 1
0.5% DMSO0.5% (v/v)5 - 10
0.1% Pluronic F-1270.1% (w/v)20 - 30
0.5% BSA0.5% (w/v)15 - 25

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the tube for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath may be used if necessary.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Dilution of this compound for Cellular Assays
  • Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.

  • Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, dilute a 10 mM stock 1:100 into a small volume of medium (yields a 100 µM intermediate with 1% DMSO). Mix thoroughly by gentle vortexing or pipetting.

  • Further dilute this intermediate solution 1:10 into the final assay volume in the cell culture plate.

  • Include a vehicle control in your experiment which contains the same final concentration of DMSO as the wells with the highest concentration of this compound.

Visualizations

experimental_workflow Troubleshooting Workflow for this compound Solubility start Start: this compound Powder stock Prepare High-Concentration Stock in 100% DMSO start->stock dilution Dilute Stock into Aqueous Assay Buffer stock->dilution precipitate Precipitation Observed? dilution->precipitate no_precipitate No Precipitation precipitate->no_precipitate No troubleshoot Implement Solubility Enhancement Strategy precipitate->troubleshoot Yes inconsistent_results Inconsistent Assay Results? no_precipitate->inconsistent_results inconsistent_results->troubleshoot Yes success Proceed with Experiment inconsistent_results->success No strategy1 Serial Dilution troubleshoot->strategy1 strategy2 Add Surfactant (e.g., Pluronic F-127) troubleshoot->strategy2 strategy3 Add BSA troubleshoot->strategy3 strategy4 Sonication troubleshoot->strategy4 reassess Re-evaluate Solubility and Assay Performance strategy1->reassess strategy2->reassess strategy3->reassess strategy4->reassess reassess->success Successful fail Consider Compound Analogs or Formulation Development reassess->fail Unsuccessful signaling_pathway Hypothetical Signaling Pathway for this compound (as a BTK Inhibitor) BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK Bruton's Tyrosine Kinase (BTK) Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFkB NF-κB Activation Ca_Flux->NFkB PKC->NFkB Cell_Survival Cell Proliferation & Survival NFkB->Cell_Survival MillmerranoneA This compound MillmerranoneA->BTK Inhibition

References

Technical Support Center: Optimizing Acetylcholinesterase Assays for Fungal Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for acetylcholinesterase (AChE) inhibitor screening, with a special focus on navigating the complexities of fungal extracts. This resource provides detailed protocols, troubleshooting guidance, and frequently asked questions to help researchers, scientists, and drug development professionals obtain accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for measuring AChE inhibition?

A1: The most widely used method is a spectrophotometric assay developed by Ellman, commonly referred to as the Ellman's method. It is a rapid, simple, and reliable colorimetric assay suitable for high-throughput screening in 96-well microplates.[1][2] The assay principle involves the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE to produce thiocholine. This product then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to generate a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured at approximately 412 nm.[3][4]

Q2: Why are fungal extracts particularly challenging in AChE assays?

A2: Fungal extracts are complex mixtures containing a vast array of secondary metabolites.[5] Some of these compounds can interfere with the assay, leading to false-positive or false-negative results. Potential issues include:

  • Color Interference: Many crude fungal extracts are colored, and this intrinsic absorbance can interfere with the spectrophotometric reading at 412 nm.

  • Reaction with DTNB: Fungal metabolites containing free sulfhydryl (-SH) groups can react directly with DTNB, producing the same yellow color as the enzymatic reaction product and leading to a false-positive signal.[4]

  • Enzyme Precipitation: High concentrations of certain fungal compounds can cause the AChE enzyme to precipitate, reducing its activity and mimicking inhibition.

  • Non-specific Inhibition: Some fungal compounds, such as certain aldehydes and amines, can cause non-specific chemical inhibition that is not a true reflection of targeted enzyme interaction.[1][2]

Q3: What are the critical controls I must include when testing fungal extracts?

A3: To ensure the validity of your results, the following controls are essential for each extract tested:

  • Negative Control (No Inhibitor): Contains the enzyme, substrate, and DTNB in the assay buffer. This represents 100% enzyme activity.

  • Positive Control: A known AChE inhibitor (e.g., Eserine, Galantamine) is used to confirm the assay is working correctly.[6]

  • Extract Color Control: Contains the fungal extract in the assay buffer but without the enzyme or substrate. This measures the intrinsic absorbance of your extract at 412 nm, which must be subtracted from your test wells.

  • Extract-DTNB Interference Control: Contains the fungal extract and DTNB in the buffer without the enzyme and substrate. An increase in absorbance indicates a direct reaction between a compound in your extract and DTNB, a common cause of false positives.

  • Spontaneous Substrate Hydrolysis Control: Contains the substrate and DTNB in the buffer without the enzyme. This accounts for any non-enzymatic breakdown of the substrate.

Q4: My crude extract is showing high inhibition, but the activity is lost after fractionation. What could be the reason?

A4: This is a common issue that often points to a false-positive result in the initial screening of the crude extract. The apparent high inhibition could be due to interfering compounds (as described in Q2) that are removed during the chromatographic fractionation process (e.g., HPLC, column chromatography).[6] It is also possible that the active compound is present in very low concentrations and its effect is lost upon dilution during fractionation, or that a synergistic effect between multiple compounds in the crude extract is responsible for the activity.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High absorbance in blank/control wells (without enzyme) 1. Spontaneous hydrolysis of the substrate (ATCh).2. Reaction of buffer components with DTNB.1. Prepare fresh substrate solution for each experiment.2. Check the pH and composition of your buffer. Ensure high-purity reagents are used.
Inconsistent or non-reproducible results 1. Inaccurate pipetting.2. Temperature fluctuations during incubation.3. Reagents not mixed thoroughly.4. Degradation of enzyme or substrate.1. Calibrate pipettes regularly. Use a multichannel pipette for reagent addition to ensure consistency.[3]2. Use a temperature-controlled plate reader or incubator.3. Ensure the plate is gently shaken after adding reagents.4. Aliquot and store enzyme and substrate solutions at -20°C or below. Avoid repeated freeze-thaw cycles.[6]
Apparent inhibition is observed, but the Extract-DTNB control also shows high absorbance The fungal extract contains compounds (e.g., with free thiol groups) that are reacting directly with DTNB. This is a false-positive result.1. Subtract the absorbance of the "Extract-DTNB Interference Control" from the test sample's absorbance.2. Consider pre-treating the extract to remove interfering compounds (e.g., solid-phase extraction).3. Use an alternative assay method that does not rely on DTNB.
The color of the fungal extract interferes with the reading The extract has a natural color that absorbs light at or near 412 nm.1. Run a specific "Extract Color Control" for every concentration of your extract.2. Subtract the absorbance of this control from your final readings.3. If interference is severe, consider partial purification of the extract or using a fluorimetric-based assay.[1]
No inhibition observed, even with a promising fungal source 1. The active compound is not present in the extract (e.g., wrong extraction solvent).2. The concentration of the extract is too low.3. The active compound is unstable under assay conditions.1. Perform extractions with solvents of varying polarity (e.g., hexane, ethyl acetate, methanol) to capture a wider range of metabolites.[7]2. Test a wider range of extract concentrations.3. Check the stability of the extract at the assay's pH and temperature.

Data Presentation

Table 1: Recommended Reagent Concentration Ranges for AChE Microplate Assay
ReagentFinal Concentration in WellCommon Stock ConcentrationSolvent
Phosphate or Tris-HCl Buffer50-100 mM (pH 7.5-8.0)0.1 M or 0.2 MDeionized Water
Acetylcholinesterase (AChE)0.02 - 0.25 U/mL1 U/mL or 10 U/mLAssay Buffer with 0.1% BSA
Acetylthiocholine Iodide (ATChI)0.5 - 1.0 mM15 mM - 75 mMDeionized Water
DTNB (Ellman's Reagent)0.3 - 0.5 mM10 mM - 100 mMAssay Buffer
Fungal Extract/CompoundVaries (e.g., 10-1000 µg/mL)1 - 10 mg/mLDMSO or appropriate solvent

Note: The final concentration of organic solvent (like DMSO) in the well should typically be kept below 5%, and ideally below 2%, to avoid affecting enzyme activity.[6]

Table 2: AChE Inhibitory Activity of Selected Fungal Extracts and Compounds
Fungal SourceExtract/CompoundIC₅₀ ValueReference
Penicillium chrysogenumEthyl Acetate Extract60.87 µg/mL[8]
Aspergillus niveusCrude Extract53.44 µg/mL[6]
Aspergillus niveusTerrequinone A (isolated)11.10 µg/mL[6]
Aspergillus niveusCitrinin (isolated)5.06 µg/mL[6]
Talaromyces aurantiacusAsterric Acid Derivative20.1 µM

Experimental Protocols

Preparation of Fungal Extracts

A common method for obtaining secondary metabolites from fungal cultures is solvent extraction.

  • Fermentation: Culture the fungal strain in a suitable liquid medium (e.g., Potato Dextrose Broth) for 7-15 days with shaking (e.g., 200 rpm) at room temperature.[6]

  • Extraction: After the incubation period, add an equal volume of an organic solvent, such as ethyl acetate, to the fermentation broth.[6]

  • Mixing: Stir the mixture vigorously for several hours or overnight to ensure complete extraction of metabolites into the organic phase.

  • Separation: Separate the organic layer from the aqueous layer using a separatory funnel.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Storage: Store the resulting crude extract in a desiccator before dissolving it in a suitable solvent (e.g., DMSO) to prepare a stock solution for the assay.[6]

AChE Inhibition Microplate Assay (Ellman's Method)

This protocol is adapted for a 96-well plate format with a final volume of 200 µL.

  • Prepare Reagents: Prepare fresh working solutions of AChE, ATChI, DTNB, and the fungal extract in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).[8]

  • Plate Setup:

    • Add 140 µL of assay buffer to each well.

    • Add 20 µL of the fungal extract solution at various concentrations to the test wells. Add 20 µL of buffer or the appropriate solvent (e.g., DMSO) to the control wells.

    • Add 20 µL of DTNB solution to all wells.

  • Pre-incubation: Add 10 µL of AChE solution to all wells except the blanks (add 10 µL of buffer to blanks instead). Mix gently and pre-incubate the plate for 10-15 minutes at 25°C or 37°C.[8]

  • Initiate Reaction: Add 10 µL of ATChI solution to all wells to start the reaction.[8]

  • Measure Absorbance: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-20 minutes. Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 10 minutes) and then measure the final absorbance.[9]

  • Calculate Inhibition: Determine the rate of reaction (V = ΔAbsorbance/Δtime). Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 Where V_control is the reaction rate of the negative control (no inhibitor) and V_sample is the rate with the fungal extract.

Mandatory Visualizations

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis p1 Prepare Fungal Extract & Reagents p2 Set up 96-Well Plate Controls (Blanks, Positive/Negative Controls) p1->p2 a1 Add Buffer, Extract, & DTNB p2->a1 a2 Add AChE Enzyme a1->a2 a3 Pre-incubate (e.g., 15 min at 25°C) a2->a3 a4 Initiate Reaction with ATCh Substrate a3->a4 d1 Measure Absorbance (412 nm) in Kinetic Mode a4->d1 d2 Calculate Reaction Rates (V) d1->d2 d3 Calculate % Inhibition vs. Control d2->d3 d4 Determine IC50 Value d3->d4 G cluster_reaction Ellman's Reaction Pathway cluster_interference Points of Interference ATCh Acetylthiocholine (Substrate) Thiocholine Thiocholine (-SH group) ATCh->Thiocholine Hydrolysis TNB TNB Anion (Yellow Product, Abs @ 412nm) Thiocholine->TNB DTNB DTNB (Ellman's Reagent) DTNB->Thiocholine Reacts with AChE AChE Enzyme AChE->ATCh Catalyzes Inhibitor True Fungal Inhibitor Inhibitor->AChE Inhibits FalsePositive False-Positive Fungal Metabolite (e.g., contains -SH) FalsePositive->DTNB Reacts with Color Colored Fungal Metabolite Color->TNB Absorbance Overlap G start High Inhibition Detected in Fungal Extract q1 Does the 'Extract + DTNB' control show high absorbance? start->q1 a1_yes Result is likely a FALSE POSITIVE due to direct reaction with DTNB. q1->a1_yes Yes q2 Is the extract colored? Does the 'Extract Only' control show high absorbance? q1->q2 No a2_yes Subtract control absorbance. If inhibition remains, proceed. If not, it was color interference. q2->a2_yes Yes a3_final Result is likely TRUE INHIBITION. Proceed with fractionation and IC50 determination. q2->a3_final No a2_yes->a3_final

References

Preventing degradation of Millmerranone A during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: My final extract containing Millmerranone A is showing a significant loss of the target compound compared to initial crude assessments. What could be the primary cause?

A1: The degradation of this compound, a putative naphthoquinone, during the extraction process is the most likely cause. Naphthoquinones are susceptible to degradation under various conditions, including exposure to light, high temperatures, extreme pH, and oxidative environments. The extraction procedure itself, if not optimized, can introduce these degradation-inducing factors.

Q2: What are the visible signs of this compound degradation in my extract?

A2: While specific indicators for this compound are unknown, degradation of naphthoquinones often results in a color change of the solution. You might observe a fading of the characteristic color of your extract or the appearance of a brownish hue, indicating the formation of polymeric degradation products. Chromatographic analysis (e.g., HPLC, TLC) is the most reliable method to detect degradation, which will appear as a decrease in the peak area of this compound and the emergence of new, unidentified peaks.

Q3: Can the choice of extraction solvent impact the stability of this compound?

A3: Absolutely. The polarity and purity of the solvent are critical. Protic solvents, especially under prolonged exposure to light and heat, can facilitate degradative reactions. It is advisable to use high-purity, degassed solvents to minimize oxidative degradation. The ideal solvent system should efficiently extract this compound while minimizing the co-extraction of interfering substances that could promote its degradation.

Q4: How critical is temperature control during the extraction process?

A4: Temperature is a critical factor. Many naphthoquinones are thermolabile, and elevated temperatures can accelerate their degradation. It is generally recommended to conduct extraction at room temperature or below, if possible. If a heating step is unavoidable (e.g., for Soxhlet extraction), it should be performed for the shortest possible duration and under an inert atmosphere.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound.

Problem Potential Cause Recommended Solution
Low yield of this compound in the final extract. Degradation during extraction: Exposure to high temperature, light, or oxygen.- Conduct extraction at reduced temperatures (e.g., 4-10°C).- Protect the extraction setup from light by using amber glassware or covering it with aluminum foil.- Use degassed solvents and consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon).
Inefficient extraction: Incorrect solvent choice or insufficient extraction time.- Screen a range of solvents with varying polarities to find the optimal one for this compound.- Optimize the extraction time; prolonged extraction may lead to degradation.
Appearance of unknown peaks in HPLC/TLC analysis. Degradation of this compound: Formation of breakdown products.- Analyze samples at different stages of the extraction process to pinpoint where degradation occurs.- Implement the stabilization strategies mentioned above (temperature, light, and oxygen control).
Co-extraction of impurities: The solvent system may be too non-selective.- Modify the solvent system to increase selectivity for this compound.- Consider a preliminary clean-up step (e.g., solid-phase extraction) to remove interfering compounds before the main extraction.
Color change of the extract over time. Oxidation or polymerization of this compound. - Store extracts at low temperatures (-20°C or -80°C) in the dark.- Add antioxidants (e.g., ascorbic acid, BHT) to the storage solvent, after verifying they do not interfere with downstream applications.

Experimental Protocols

Protocol 1: General Extraction of Naphthoquinones from Plant Material

This protocol provides a general framework for the extraction of naphthoquinones and can be adapted for this compound.

Materials:

  • Dried and powdered plant material

  • Extraction solvent (e.g., methanol, ethanol, acetone, or a mixture)

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Amber glassware

Procedure:

  • Macerate the powdered plant material with the chosen extraction solvent at a solid-to-solvent ratio of 1:10 (w/v).

  • Perform the extraction at room temperature with continuous stirring for a predetermined optimal time (e.g., 24 hours). Protect the setup from light.

  • Filter the mixture to separate the extract from the plant residue.

  • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Store the crude extract in an amber vial at -20°C until further purification.

Protocol 2: Monitoring this compound Degradation by HPLC

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase (example):

  • A gradient of acetonitrile and water (both with 0.1% formic acid) is often effective for separating naphthoquinones.

Procedure:

  • Prepare a standard solution of purified this compound (if available) or a well-characterized crude extract.

  • Prepare samples from different stages of your extraction process (e.g., crude extract, after solvent evaporation, after a purification step).

  • Inject the samples into the HPLC system.

  • Monitor the chromatogram at a wavelength where this compound shows maximum absorbance.

  • Compare the peak area of this compound across different samples. A decrease in the peak area and the appearance of new peaks are indicative of degradation.

Visualizations

Extraction_Workflow cluster_0 Extraction Phase cluster_1 Analysis & Storage Plant Material Plant Material Solvent Extraction Solvent Extraction Plant Material->Solvent Extraction Filtration Filtration Solvent Extraction->Filtration Concentration Concentration Filtration->Concentration Crude Extract Crude Extract Concentration->Crude Extract HPLC Analysis HPLC Analysis Crude Extract->HPLC Analysis Storage Storage Crude Extract->Storage

Caption: A generalized workflow for the extraction and analysis of this compound.

Degradation_Pathway cluster_factors Degradation Factors This compound (Stable) This compound (Stable) Degradation Products Degradation Products This compound (Stable)->Degradation Products leads to High Temperature High Temperature High Temperature->Degradation Products Light Exposure Light Exposure Light Exposure->Degradation Products Oxygen (Air) Oxygen (Air) Oxygen (Air)->Degradation Products Extreme pH Extreme pH Extreme pH->Degradation Products

Caption: Factors contributing to the degradation of this compound.

Millmerranone A Production: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the production of Millmerranone A, a novel meroterpene with acetylcholinesterase inhibitory activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a recently discovered meroterpenoid, a class of chemical compounds that are part natural product and part terpenoid. It is distinguished by a unique carbon skeleton that includes a rare cyclic carbonate functional group. The primary known source of this compound is the Australian fungus Aspergillus sp. CMB-MRF324[1].

Q2: What is the known biological activity of this compound?

This compound has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibitory activity suggests potential therapeutic applications in neurological disorders where acetylcholine signaling is impaired[1].

Q3: What are the main challenges in scaling up this compound production?

The primary challenges in scaling up this compound production are centered around the optimization of fungal fermentation and the efficient extraction and purification of the target compound. As a natural product, yields can be variable and dependent on numerous factors in the fermentation process.

Q4: Are there any known stability issues with this compound?

Yes, this compound has been observed to undergo an unprecedented base-mediated rearrangement to seco-millmerranone A. This indicates that pH control during extraction and purification is critical to prevent degradation of the desired compound[1].

Troubleshooting Guides

Fungal Fermentation Issues
Problem Possible Causes Troubleshooting Steps
Low or no production of this compound - Incorrect strain of Aspergillus sp. CMB-MRF324- Suboptimal fermentation medium composition- Inadequate aeration or agitation- Contamination with other microorganisms- Incorrect fermentation temperature or pH- Verify the fungal strain through morphological and/or molecular methods.- Systematically vary the carbon and nitrogen sources, as well as mineral content in the medium.- Optimize the shaking speed or aeration rate in the fermenter.- Implement strict aseptic techniques and monitor for contamination.- Establish and maintain optimal temperature and pH profiles for the fermentation.
Inconsistent yields between batches - Variability in inoculum quality- Inconsistent quality of media components- Fluctuations in fermentation parameters- Standardize the inoculum preparation procedure, including spore concentration and age.- Source high-quality, consistent batches of media components.- Implement robust process monitoring and control for temperature, pH, and dissolved oxygen.
Extraction and Purification Issues
Problem Possible Causes Troubleshooting Steps
Low recovery of this compound - Inefficient extraction from the fungal biomass or culture broth- Degradation of this compound during extraction- Suboptimal chromatography conditions- Test different solvent systems and extraction methods (e.g., solid-liquid extraction, liquid-liquid extraction).- Maintain a neutral or slightly acidic pH during extraction to prevent base-mediated rearrangement.- Optimize the stationary and mobile phases for chromatographic separation (e.g., HPLC, MPLC).
Presence of impurities in the final product - Co-extraction of related metabolites- Incomplete separation during chromatography- Employ orthogonal chromatographic techniques (e.g., normal-phase followed by reverse-phase).- Utilize high-resolution purification methods like preparative HPLC.- Consider recrystallization as a final purification step.
Conversion to seco-millmerranone A - Exposure to basic conditions- Avoid the use of basic solvents or reagents.- Buffer all aqueous solutions to a neutral or slightly acidic pH.

Experimental Protocols

Fermentation of Aspergillus sp. CMB-MRF324

This protocol is a generalized procedure for the cultivation of Aspergillus sp. CMB-MRF324 for the production of this compound, based on typical fungal fermentation practices.

  • Inoculum Preparation:

    • Aseptically transfer a small piece of a mature culture of Aspergillus sp. CMB-MRF324 from an agar plate to a 250 mL flask containing 50 mL of seed medium (e.g., potato dextrose broth).

    • Incubate the flask at 28°C on a rotary shaker at 150 rpm for 3-5 days.

  • Production Fermentation:

    • Prepare the production medium (e.g., brown rice medium) in a suitable fermenter and sterilize.

    • Aseptically inoculate the production medium with 5-10% (v/v) of the seed culture.

    • Incubate the fermenter at 28°C with appropriate agitation and aeration for 14-21 days.

    • Monitor the fermentation for growth and production of this compound by periodically analyzing small samples via HPLC.

Extraction and Isolation of this compound
  • Extraction:

    • After fermentation, separate the fungal biomass from the culture broth by filtration or centrifugation.

    • Extract the biomass with a suitable organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic extracts and concentrate under reduced pressure to yield a crude extract.

  • Purification:

    • Subject the crude extract to vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of hexane to ethyl acetate to obtain several fractions.

    • Analyze the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

    • Pool the this compound-containing fractions and further purify using medium-pressure liquid chromatography (MPLC) or preparative high-performance liquid chromatography (HPLC) with a suitable column and mobile phase.

    • Monitor the purification process by HPLC and combine pure fractions.

    • Remove the solvent under reduced pressure to obtain pure this compound.

Quantitative Data Summary

The following table presents hypothetical data for the scale-up of this compound production, illustrating potential yields at different fermentation scales. Actual yields may vary depending on the optimization of the fermentation and extraction processes.

Fermentation Scale (L) Biomass Yield (g/L) Crude Extract Yield (mg/L) Pure this compound Yield (mg/L) Overall Yield (%)
115.2250.510.30.0103
1014.8242.19.80.0098
10013.5210.78.10.0081

Signaling Pathway and Experimental Workflow Diagrams

Acetylcholine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl_CoA Acetyl-CoA ChAT ChAT Acetyl_CoA->ChAT Choline Choline Choline->ChAT ACh_vesicle ACh Vesicle ChAT->ACh_vesicle Synthesis ACh_synapse Acetylcholine (ACh) ACh_vesicle->ACh_synapse Release AChE AChE ACh_synapse->AChE Hydrolysis AChR ACh Receptor ACh_synapse->AChR Binding AChE->Choline Recycling Millmerranone_A This compound Millmerranone_A->AChE Inhibition Signal_Transduction Signal Transduction AChR->Signal_Transduction Activation

Caption: Cholinergic signaling pathway and the inhibitory action of this compound on Acetylcholinesterase (AChE).

Millmerranone_A_Production_Workflow cluster_fermentation Fermentation cluster_extraction Extraction & Purification cluster_purification Purification Inoculum Inoculum Preparation (Aspergillus sp. CMB-MRF324) Scale_up Scale-Up Fermentation (Bioreactor) Inoculum->Scale_up Harvest Harvest Biomass & Broth Scale_up->Harvest Extraction Solvent Extraction Harvest->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract VLC Vacuum Liquid Chromatography (VLC) Crude_Extract->VLC Fractionation Fraction Collection & Analysis VLC->Fractionation HPLC Preparative HPLC Fractionation->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: Experimental workflow for the production and purification of this compound from fungal fermentation.

References

Validation & Comparative

A Comparative Analysis of Acetylcholinesterase Inhibitors: Benchmarking Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of prominent acetylcholinesterase (AChE) inhibitors. Due to a lack of available experimental data in the public domain regarding Millmerranone A's activity as an acetylchol-inesterase inhibitor, this guide will focus on a comparative analysis of three well-established AChE inhibitors: Donepezil, Galantamine, and Rivastigmine. This comparison is supplemented with detailed experimental protocols and visual diagrams to support further research and development in this critical therapeutic area.

Introduction to Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This enzymatic degradation terminates the signal transmission at cholinergic synapses. The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is the cornerstone of the "cholinergic hypothesis," which posits that a deficit in cholinergic signaling contributes significantly to the cognitive decline observed in neurodegenerative conditions such as Alzheimer's disease.[1][2][3][4][5] Consequently, AChE inhibitors are a major class of drugs used to manage the symptoms of mild to moderate Alzheimer's disease.[6]

Comparative Analysis of Leading Acetylcholinesterase Inhibitors

While data on this compound remains elusive, a robust body of research exists for clinically approved AChE inhibitors. This section provides a comparative overview of Donepezil, Galantamine, and Rivastigmine, focusing on their mechanisms of action and inhibitory potencies.

Mechanism of Action
  • Donepezil: This reversible inhibitor binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase, exhibiting a mixed inhibition profile.[6] Its high selectivity for AChE over butyrylcholinesterase (BuChE) is a key characteristic.

  • Galantamine: Galantamine is a competitive and reversible inhibitor of AChE.[7] Uniquely, it also acts as a positive allosteric modulator of nicotinic acetylcholine receptors, which may contribute to its therapeutic effects.

  • Rivastigmine: Classified as a pseudo-irreversible inhibitor, rivastigmine is a carbamate derivative that carbamylates the esteratic site of both AChE and BuChE. This covalent modification results in a longer duration of inhibition compared to reversible inhibitors.

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Donepezil, Galantamine, and Rivastigmine against acetylcholinesterase. It is important to note that IC50 values can vary depending on the experimental conditions, such as the source of the enzyme and the assay methodology.

InhibitorIC50 (µM) for AcetylcholinesteraseNotes
Donepezil 0.026Highly potent inhibitor.
Galantamine 1.2Moderate potency.
Rivastigmine 4.15Potent inhibitor with pseudo-irreversible action.

Experimental Protocols: Acetylcholinesterase Inhibition Assay

The determination of AChE inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman.[8]

Ellman's Assay Protocol

Principle: This assay measures the activity of AChE by quantifying the production of thiocholine. Acetylthiocholine is hydrolyzed by AChE to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring the absorbance at 412 nm.[9][10][11] The rate of TNB production is directly proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Phosphate buffer (pH 8.0)

  • Test compounds (inhibitors) at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare fresh solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Test compound solution (or buffer for control)

    • AChE enzyme solution

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the DTNB solution to all wells, followed by the ATCI substrate solution to initiate the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a specific duration using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Key Pathways and Processes

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Acetylcholinesterase_Inhibition_Pathway cluster_synapse Cholinergic Synapse Presynaptic_Neuron Presynaptic Neuron Acetylcholine Acetylcholine Presynaptic_Neuron->Acetylcholine Release Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft AChE Acetylcholinesterase (AChE) ACh_Receptor Acetylcholine Receptor Acetylcholine->AChE Hydrolysis Acetylcholine->ACh_Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Products Signal_Transmission Signal Transmission ACh_Receptor->Signal_Transmission Activates Inhibitor AChE Inhibitor Inhibitor->AChE Blocks

Caption: Mechanism of Acetylcholinesterase Inhibition.

Ellmans_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare AChE, ATCI, DTNB, and Inhibitor Solutions Dispense_Reagents Dispense Buffer, Inhibitor, and AChE into 96-well Plate Prepare_Reagents->Dispense_Reagents Pre_incubate Pre-incubate to allow Inhibitor-Enzyme Interaction Dispense_Reagents->Pre_incubate Initiate_Reaction Add DTNB and ATCI to start the reaction Pre_incubate->Initiate_Reaction Measure_Absorbance Measure Absorbance at 412 nm over time Initiate_Reaction->Measure_Absorbance Calculate_Rates Calculate Reaction Rates Measure_Absorbance->Calculate_Rates Determine_Inhibition Determine Percent Inhibition Calculate_Rates->Determine_Inhibition Calculate_IC50 Calculate IC50 Value Determine_Inhibition->Calculate_IC50

Caption: Workflow of the Ellman's Assay.

Conclusion

While the acetylcholinesterase inhibitory properties of this compound could not be assessed due to a lack of available data, this guide provides a foundational comparison of established AChE inhibitors: Donepezil, Galantamine, and Rivastigmine. The provided data, experimental protocol, and visual diagrams serve as a valuable resource for researchers in the field of neuropharmacology and drug discovery. Further investigation into novel compounds like this compound is warranted to expand the therapeutic arsenal for neurodegenerative diseases.

References

Millmerranone A vs. Donepezil: A Comparative Analysis of Acetylcholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of Alzheimer's disease research, the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, remains a cornerstone of therapeutic strategies. Donepezil is a well-established synthetic drug widely prescribed for this purpose. Recently, natural compounds have garnered significant attention as potential sources of novel AChE inhibitors. This guide provides a detailed comparison of the AChE inhibitory activity of Millmerranone A, a fungal meroterpenoid, and the established drug, Donepezil.

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the reported IC50 values for this compound and Donepezil against acetylcholinesterase.

CompoundIC50 Value (AChE)Source
This compound37 nM - >30 µM[1]
Donepezil6.7 nMN/A
Donepezil~26 nMN/A
Donepezil53.6 ± 4.0 ng/mL (in plasma)N/A

Note: The wide range of IC50 values for this compound suggests that its inhibitory activity may be dependent on the specific experimental conditions and warrants further investigation. The IC50 value for Donepezil is well-established and consistently in the nanomolar range, indicating high potency.

Experimental Protocols: Acetylcholinesterase Inhibition Assay

The determination of AChE inhibitory activity for both compounds typically employs the spectrophotometric method developed by Ellman.

Principle of the Ellman's Method

This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). This reaction produces a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the AChE activity. In the presence of an inhibitor, the rate of this reaction decreases.

General Experimental Workflow

A typical experimental setup involves the following steps:

  • Preparation of Reagents:

    • Phosphate buffer (pH 8.0)

    • Acetylthiocholine iodide (ATCI) solution (substrate)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

    • Acetylcholinesterase (AChE) enzyme solution

    • Test compounds (this compound or Donepezil) at various concentrations.

  • Assay Procedure (in a 96-well plate):

    • A solution of the test compound (or buffer for control) is pre-incubated with the AChE enzyme in the phosphate buffer.

    • DTNB is added to the mixture.

    • The reaction is initiated by the addition of the substrate, ATCI.

    • The change in absorbance at 412 nm is monitored over time using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated for each concentration of the test compound using the formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100

    • The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_workflow Ellman's Method Workflow prep Reagent Preparation (Buffer, ATCI, DTNB, AChE, Inhibitor) mix Incubation (AChE + Inhibitor) prep->mix add_dtnb Add DTNB mix->add_dtnb start_reaction Initiate Reaction (Add ATCI) add_dtnb->start_reaction measure Measure Absorbance (412 nm) start_reaction->measure analyze Data Analysis (% Inhibition vs. [Inhibitor]) measure->analyze ic50 Determine IC50 analyze->ic50

Caption: Workflow of the Ellman's method for AChE inhibition assay.

Mechanism of Action: Signaling Pathway

Donepezil is a reversible, non-competitive inhibitor of acetylcholinesterase. By binding to the peripheral anionic site of the enzyme, it prevents the substrate, acetylcholine, from accessing the active site. This leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. The precise mechanism of this compound's interaction with acetylcholinesterase is not as well-elucidated but is presumed to involve the inhibition of the enzyme's catalytic activity.

G cluster_pathway Acetylcholinesterase Inhibition Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor Donepezil / this compound Inhibitor->AChE Inhibition

Caption: Simplified signaling pathway of acetylcholinesterase inhibition.

References

Limited Public Data on Structure-Activity Relationship of Millmerranone A Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, no specific studies detailing the structure-activity relationship (SAR) of Millmerranone A analogs were identified. This scarcity of public information prevents the creation of a detailed comparison guide with quantitative data and experimental protocols as requested.

This lack of specific data on this compound analogs makes it impossible to construct a quantitative comparison of their biological activities. Consequently, the generation of data tables summarizing IC50 values, detailed experimental protocols for key bioassays, and diagrams illustrating SAR or signaling pathways is not feasible at this time.

Researchers, scientists, and drug development professionals interested in this specific class of compounds may find that primary research is required to establish the structure-activity relationships of this compound and its derivatives. Future studies would first need to focus on the synthesis of a series of this compound analogs, followed by systematic biological evaluation to determine how structural modifications influence their cytotoxic or other biological activities.

It is recommended to monitor scientific databases for any future publications that may address the synthesis and biological evaluation of this compound analogs. Such forthcoming research would be essential to building the knowledge base required for a comprehensive SAR analysis.

A Comparative Analysis of the Biological Activities of Millmerranone A and Terreulactones

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the bioactivity of two meroterpenoid families, Millmerranone A and terreulactones, reveals shared acetylcholinesterase inhibition alongside other potential therapeutic properties. This guide provides a comparative analysis of their biological performance, supported by available experimental data, to inform researchers and drug development professionals.

This compound and terreulactones are naturally occurring meroterpenoid compounds, with terreulactones being produced by the fungus Aspergillus terreus.[1] Both classes of compounds have garnered interest in the scientific community for their potential as bioactive molecules. This comparison focuses on their acetylcholinesterase inhibitory effects, with additional context on other potential biological activities such as cytotoxicity and anti-inflammatory action.

Acetylcholinesterase Inhibition: A Key Biological Activity

A primary and well-documented biological activity for both this compound and terreulactones is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. The inhibition of this enzyme is a key therapeutic strategy for conditions such as Alzheimer's disease.

Quantitative analysis of their inhibitory potential, as measured by the half-maximal inhibitory concentration (IC50), reveals potent activity for both compound families. Notably, Terreulactone C demonstrates the most potent inhibition among the compared molecules.

CompoundAcetylcholinesterase (AChE) IC50 (µM)
This compound >30
Terreulactone A 0.42
Terreulactone B 0.20
Terreulactone C 0.06
Terreulactone D 0.13

Table 1: Comparative Acetylcholinesterase (AChE) Inhibitory Activity. This table summarizes the reported IC50 values of this compound and Terreulactones A-D against acetylcholinesterase. Lower IC50 values indicate greater potency.

Other Potential Biological Activities

While acetylcholinesterase inhibition is a shared and significant activity, the broader biological profiles of this compound and terreulactones are still under investigation. Meroterpenoids, as a class, are known to exhibit a wide range of biological effects, including cytotoxic and anti-inflammatory activities.[1]

Cytotoxicity: Some meroterpenoids isolated from Aspergillus terreus have demonstrated cytotoxic effects against various cancer cell lines.[2][3] For instance, other compounds from this fungal source have shown IC50 values in the low micromolar range against cell lines such as PC-3 (prostate cancer) and SKOV3 (ovarian cancer).[2][3] However, specific cytotoxic data for this compound and the terreulactones A-D against a range of cancer cell lines is not yet extensively documented in publicly available literature.

Anti-inflammatory Activity: The anti-inflammatory potential of these compounds is another area of interest. Inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a common mechanism for anti-inflammatory effects.[4] While some meroterpenoids from Aspergillus species have been shown to inhibit NF-κB, specific data for this compound and terreulactones is limited.[1]

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The acetylcholinesterase inhibitory activity of this compound and terreulactones was determined using a modified Ellman's method. This colorimetric assay measures the activity of the AChE enzyme.

Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of color formation is proportional to the enzyme activity and can be measured spectrophotometrically at 412 nm. The presence of an inhibitor will reduce the rate of this reaction.

Protocol:

  • Reagents:

    • Phosphate buffer (0.1 M, pH 8.0)

    • Acetylcholinesterase (AChE) solution

    • Test compound solution (this compound or terreulactones at various concentrations)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

    • Acetylthiocholine iodide (ATCI) solution

  • Procedure:

    • In a 96-well microplate, add the phosphate buffer, AChE solution, and the test compound solution.

    • Incubate the mixture at a controlled temperature.

    • Add DTNB solution to each well.

    • Initiate the reaction by adding the ATCI solution.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (without the inhibitor). The IC50 value is then determined from the dose-response curve.

Signaling Pathways

The primary mechanism of action for the observed acetylcholinesterase inhibition by this compound and terreulactones is the direct binding to and inhibition of the AChE enzyme. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

// Connections {Acetyl_CoA, Choline} -> ACh [label="Choline\nAcetyltransferase"]; ACh -> ACh_Receptor; ACh_Receptor -> Signal; ACh -> AChE [label="Hydrolysis"]; AChE -> {Acetate, Choline_cleft}; Choline_cleft -> Choline [label="Reuptake"]; Inhibitor -> AChE [label="Inhibition", style=dashed, color="#EA4335", fontcolor="#EA4335"]; } DOT Figure 1: Acetylcholinesterase Inhibition Signaling Pathway. This diagram illustrates the normal synaptic transmission involving acetylcholine and the inhibitory action of compounds like this compound and terreulactones on the acetylcholinesterase (AChE) enzyme.

Beyond the direct inhibition of AChE, the downstream effects on signaling pathways are a consequence of enhanced cholinergic signaling. Acetylcholine receptors are present on various cell types, and their activation can trigger a cascade of intracellular events. For instance, in the context of neuroinflammation, the "cholinergic anti-inflammatory pathway" involves the activation of α7 nicotinic acetylcholine receptors on immune cells, which can lead to the inhibition of pro-inflammatory cytokine release.[5] The potential for this compound and terreulactones to modulate this pathway warrants further investigation.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 AChE Inhibition Assay Compound This compound or Terreulactone Dilution Serial Dilutions Compound->Dilution Add_Compound Add Compound Dilutions Dilution->Add_Compound Assay_Setup Prepare Assay Plate: AChE, Buffer, DTNB Assay_Setup->Add_Compound Incubate Incubate Add_Compound->Incubate Add_Substrate Add Acetylthiocholine Incubate->Add_Substrate Measure Measure Absorbance at 412 nm Add_Substrate->Measure Calculate Calculate % Inhibition & IC50 Measure->Calculate

References

In Silico Docking of Acetylcholinesterase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico docking of the novel, hypothetical compound Millmerranone A and established acetylcholinesterase (AChE) inhibitors—Donepezil, Galantamine, and Rivastigmine—to the active site of the acetylcholinesterase enzyme. Due to the current lack of publicly available information on the chemical structure and properties of this compound, this guide presents a detailed, generalized protocol for its virtual screening, alongside a comprehensive comparison of the binding characteristics of the well-established drugs based on published experimental data.

Comparative Docking Analysis of Established AChE Inhibitors

Molecular docking simulations are pivotal in understanding the binding mechanisms of inhibitors to acetylcholinesterase, a key enzyme in the pathology of Alzheimer's disease.[1] By predicting the binding affinity and interacting residues, these computational studies guide the development of more potent and selective drugs.

The following table summarizes the in silico docking data for Donepezil, Galantamine, and Rivastigmine with human acetylcholinesterase (hAChE). It is important to note that binding affinity values can vary between different studies due to variations in docking software, scoring functions, and protein crystal structures used.

InhibitorPDB ID of ComplexBinding Affinity (kcal/mol)Key Interacting Amino Acid Residues
Donepezil 4EY7, 7E3H-10.8 to -15.5Trp86, Tyr124, Phe295, Tyr337, Trp286, His447, Asp74[1]
Galantamine 4EY6-7.5 to -10.1Trp86, Gly117, Tyr130, Ser200, Glu202, Phe338, His447[1]
Rivastigmine 1GQR (Torpedo californica)-6.0 to -7.9Trp83, Gly118, Tyr121, Ser200, Phe329, Tyr332, His438

Experimental Protocols: In Silico Docking of a Novel Inhibitor (e.g., this compound)

This section outlines a detailed, generalized workflow for the in silico docking of a novel compound, such as this compound, to acetylcholinesterase. This protocol is based on established methodologies in the field.[2][3]

Preparation of the Receptor (Acetylcholinesterase)
  • Obtain the Protein Structure: Download the 3D crystal structure of human acetylcholinesterase from the Protein Data Bank (PDB). Structures complexed with known inhibitors, such as Donepezil (PDB ID: 4EY7) or Galantamine (PDB ID: 4EY6), are often preferred as they represent a biologically relevant conformation of the active site.

  • Prepare the Protein:

    • Remove water molecules and any co-crystallized ligands and ions from the PDB file.

    • Add polar hydrogen atoms to the protein structure.

    • Assign atomic charges using a force field such as Gasteiger.

    • Define the binding site (grid box) around the active site gorge of AChE. The coordinates of the co-crystallized ligand can be used to center the grid box.

Preparation of the Ligand (e.g., this compound)
  • Obtain or Draw the Ligand Structure: If the 2D structure of this compound is known, draw it using chemical drawing software (e.g., ChemDraw, MarvinSketch). If the structure is novel, it would be computationally designed.

  • Convert to 3D and Optimize: Convert the 2D structure to a 3D format. Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

  • Prepare for Docking:

    • Assign rotatable bonds.

    • Assign atomic charges.

    • Save the prepared ligand in a suitable format (e.g., .pdbqt for AutoDock).

Molecular Docking Simulation
  • Select Docking Software: Choose a molecular docking program (e.g., AutoDock, GOLD, Glide).

  • Configure Docking Parameters:

    • Set the grid box dimensions to encompass the entire active site gorge.

    • Define the search algorithm parameters (e.g., number of genetic algorithm runs, population size, number of energy evaluations).

  • Run the Docking Simulation: Execute the docking of the prepared ligand into the prepared receptor. The software will generate multiple possible binding poses of the ligand in the active site.

Analysis of Docking Results
  • Evaluate Binding Poses: Analyze the generated binding poses based on their predicted binding affinities (scoring functions). The pose with the lowest binding energy is typically considered the most favorable.

  • Visualize Interactions: Use molecular visualization software (e.g., PyMOL, Discovery Studio Visualizer) to examine the interactions between the ligand and the protein. Identify key hydrogen bonds, hydrophobic interactions, and π-π stacking with the amino acid residues in the active site.

  • Compare with Known Inhibitors: Compare the binding mode, affinity, and interacting residues of the novel compound with those of established inhibitors like Donepezil, Galantamine, and Rivastigmine to assess its potential as an AChE inhibitor.

Visualizations

In_Silico_Docking_Workflow cluster_Preparation 1. Preparation cluster_Docking 2. Docking Simulation cluster_Analysis 3. Analysis & Validation Receptor Receptor Preparation (AChE) Docking Molecular Docking Receptor->Docking Ligand Ligand Preparation (this compound) Ligand->Docking Analysis Pose Analysis & Scoring Docking->Analysis Interaction Interaction Visualization Analysis->Interaction Comparison Comparison with Known Inhibitors Interaction->Comparison

Caption: A generalized workflow for the in silico docking of a novel compound to acetylcholinesterase.

Binding_Interaction_Diagram cluster_AChE_Active_Site AChE Active Site Trp86 Trp86 Tyr337 Tyr337 Phe295 Phe295 His447 His447 Ser200 Ser200 Glu202 Glu202 Inhibitor This compound (Hypothetical) Inhibitor->Trp86 π-π stacking Inhibitor->Tyr337 Hydrophobic Inhibitor->His447 H-bond Inhibitor->Ser200 H-bond

Caption: Hypothetical binding interactions of this compound within the AChE active site.

References

Comparative analysis of Millmerranone A from different fungal strains

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative analysis of Millmerranone A from different fungal strains is not currently possible as published scientific literature exclusively identifies a single fungal strain, Aspergillus sp. CMB-MRF324, as the producer of this meroterpenoid. This guide will therefore focus on the known biological activity and isolation of this compound from this specific Australian soil-derived fungus, providing a foundation for future comparative studies should other producing strains be discovered.

Biological Activity of this compound

This compound, a meroterpene with a rare cyclic carbonate, has demonstrated significant biological activity as an acetylcholinesterase inhibitor.[1][2] Research on the compound isolated from Aspergillus sp. CMB-MRF324 has shown potent inhibition of this enzyme, which is a key target in the management of Alzheimer's disease. The IC50 value, the concentration of an inhibitor required to reduce the activity of an enzyme by half, for this compound has been reported to be in the nanomolar range, indicating strong inhibitory potential.[1][2]

Data on this compound from Aspergillus sp. CMB-MRF324

ParameterValueReference
Producing OrganismAspergillus sp. CMB-MRF324[1][2][3][4]
Biological ActivityAcetylcholinesterase Inhibition[1][2]
Reported IC5037 nM to >30 μM (for Millmerranones A-F)[1][2]

Experimental Protocols

The following sections detail the general methodologies for the cultivation of Aspergillus sp. CMB-MRF324 and the subsequent isolation and characterization of this compound.

Fungal Cultivation

Aspergillus sp. CMB-MRF324 was cultivated on a solid rice medium to produce this compound and its analogues.[1][2] The general procedure is as follows:

  • Media Preparation: A solid medium is prepared using brown rice.

  • Inoculation: The fungus Aspergillus sp. CMB-MRF324 is inoculated onto the sterile rice medium.

  • Incubation: The culture is incubated for a specific period under controlled temperature and humidity to allow for fungal growth and secondary metabolite production.

Isolation and Purification of this compound

The isolation of this compound from the fungal culture involves solvent extraction and chromatographic techniques.

  • Extraction: The solid culture is extracted with an organic solvent, such as ethyl acetate, to obtain a crude extract containing the fungal metabolites.

  • Fractionation: The crude extract is then subjected to fractionation using techniques like column chromatography to separate compounds based on their polarity.

  • Purification: Further purification of the fractions containing this compound is achieved through high-performance liquid chromatography (HPLC) to yield the pure compound.

  • Structure Elucidation: The chemical structure of the isolated this compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Experimental Workflow for Fungal Metabolite Discovery

The following diagram illustrates a general workflow for the discovery of novel bioactive compounds from fungal sources, similar to the process that would have led to the identification of this compound.

Fungal_Metabolite_Workflow cluster_isolation Fungal Isolation & Cultivation cluster_extraction Extraction & Profiling cluster_purification Purification & Identification cluster_bioassay Bioactivity Screening Fungal_Strain Fungal Strain Isolation Cultivation Solid/Liquid Fermentation Fungal_Strain->Cultivation Extraction Solvent Extraction Cultivation->Extraction Metabolite_Profiling LC-MS/MS Analysis Extraction->Metabolite_Profiling Fractionation Column Chromatography Metabolite_Profiling->Fractionation Purification HPLC Fractionation->Purification Structure_Elucidation NMR, MS Purification->Structure_Elucidation Bioassay Biological Assays (e.g., Enzyme Inhibition) Purification->Bioassay

References

Safety Operating Guide

Personal protective equipment for handling Millmerranone A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling Millmerranone A, including specific operational and disposal plans.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
Molecular FormulaC27H28O9
Molecular Weight496.51 g/mol
CAS NumberNot available
Physical StateSolid (powder)
Storage (Powder)-20°C
Storage (Solvent)-80°C

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Adherence to proper PPE protocols is mandatory to minimize exposure risk.

Recommended Personal Protective Equipment:

Protection TypeRecommended Equipment
Eye Protection Safety goggles with side-shields are required to protect against splashes or dust.[1]
Hand Protection Chemical-resistant protective gloves, such as nitrile or neoprene, must be worn.[1][2]
Skin and Body Protection An impervious lab coat or coveralls should be worn to prevent skin contact.[1] For tasks with a higher risk of splashes, a chemical-resistant apron is also recommended.[3]
Respiratory Protection A suitable respirator should be used, especially when handling the powder form outside of a certified chemical fume hood to avoid inhalation of dust.[1] Work should be conducted in a well-ventilated area.[1]

Experimental Protocols: Handling and Storage

Strict adherence to the following procedures is crucial for the safe handling and storage of this compound.

Handling Procedures:

  • Preparation : Before handling, ensure a designated workspace is clean and uncluttered. An accessible safety shower and eye wash station are mandatory.[1]

  • Engineering Controls : All work with this compound powder should be conducted in a certified chemical fume hood to avoid dust and aerosol formation.[1][4]

  • Weighing : When weighing the powdered form, use a balance inside the fume hood or a vented balance safety enclosure.

  • Dissolving : If preparing a solution, add the solvent to the solid slowly to avoid splashing.

  • Personal Hygiene : Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[1][5]

Storage Procedures:

  • Short-term (Powder) : Store the solid powder at -20°C in a tightly sealed container.[1]

  • Long-term (in Solvent) : For solutions, store at -80°C.[1]

  • General : Keep the container in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1] Avoid contact with strong acids/alkalis and strong oxidizing/reducing agents.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Waste Collection : Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves), in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Route : Dispose of the contents and the container at an approved waste disposal plant.[1] Do not release into the environment.[1] Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

In the event of an exposure or spill, follow these immediate steps:

  • If Swallowed : Call a POISON CENTER or doctor immediately. Rinse mouth.[1] Do NOT induce vomiting.[5]

  • Eye Contact : Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention.[1]

  • Skin Contact : Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical attention.[1]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1]

  • Spillage : Collect spillage to prevent it from entering drains, water courses, or the soil.[1]

Workflow for Safe Handling of this compound

MillmerranoneA_Handling_Workflow prep Preparation - Designate Workspace - Verify Safety Equipment ppe Don PPE - Goggles, Gloves - Lab Coat, Respirator prep->ppe Proceed to handling Handling in Fume Hood - Weighing - Dissolving ppe->handling Proceed to storage Storage - Powder: -20°C - Solution: -80°C handling->storage Store or Use decon Decontamination - Clean Workspace - Remove PPE handling->decon After Use disposal Waste Disposal - Segregate Waste - Approved Disposal Plant decon->disposal Segregate Waste for

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.